Product packaging for 2-Bromo-5-methyl-isonicotinic acid(Cat. No.:CAS No. 1211535-59-9)

2-Bromo-5-methyl-isonicotinic acid

Cat. No.: B572247
CAS No.: 1211535-59-9
M. Wt: 216.034
InChI Key: VWCQENPTRUPNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-methyl-isonicotinic acid is a high-purity chemical building block of significant interest in research and development, particularly within medicinal and organic chemistry. This multifunctional compound features both a carboxylic acid group and a bromine substituent on a 5-methylpyridine ring, making it a versatile intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions . Researchers value this compound for its potential application in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and agrochemicals . The structural motif of isonicotinic acid is found in compounds with biological activity; for instance, methyl isonicotinate is a known semiochemical used in pest management , and 5-methyl nicotinic acid is a recognized pharmaceutical intermediate . The presence of the bromine atom at the 2-position and the methyl group at the 5-position allows for selective functionalization, enabling the construction of novel compound libraries for drug discovery programs. As a standard handling practice, researchers should consult the material safety data sheet (MSDS) prior to use. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B572247 2-Bromo-5-methyl-isonicotinic acid CAS No. 1211535-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCQENPTRUPNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: 2-Bromo-5-methyl-isonicotinic Acid (CAS 1211535-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-isonicotinic acid, with the CAS number 1211535-59-9, is a substituted pyridine carboxylic acid. While specific detailed research on its biological activity and applications in drug discovery is limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Isonicotinic acid and its derivatives have been explored for a range of therapeutic applications, including as potential antimicrobial and anti-inflammatory agents, and as intermediates in the synthesis of more complex molecules. This guide provides a summary of the available physicochemical data for this compound and discusses the broader context of isonicotinic acid derivatives in biomedical research.

Physicochemical Properties

A comprehensive summary of the known quantitative data for this compound is presented in the table below. This information has been compiled from various chemical supplier databases and safety data sheets.

PropertyValueReference(s)
CAS Number 1211535-59-9[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Canonical SMILES CC1=CN=C(C=C1C(=O)O)Br[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not consistently reported across public sources.

Synthesis and Reactivity

For instance, a general approach could involve the selective bromination of 5-methyl-isonicotinic acid. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct evidence of the application of this compound in drug development is scarce, the broader class of isonicotinic acid derivatives has been investigated for various therapeutic purposes.

  • Antimicrobial Agents: Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. The isonicotinic acid scaffold is therefore of significant interest in the development of new antibacterial and antifungal agents.[2]

  • Enzyme Inhibitors: Derivatives of nicotinic and isonicotinic acids have been synthesized and evaluated as inhibitors of various enzymes. For example, some have been investigated as renin inhibitors for the potential treatment of hypertension.[3]

  • Scaffold for Synthesis: Halogenated pyridines, such as this compound, serve as versatile building blocks in organic synthesis. The bromine atom can be readily displaced or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce molecular diversity, a key strategy in the synthesis of compound libraries for drug screening.

Hypothetical Signaling Pathway Involvement

There is no direct evidence from the conducted searches to implicate this compound in any specific signaling pathway. However, based on the known mechanisms of some nicotinic acid derivatives, one could hypothesize potential interactions. For example, nicotinic acid (niacin) is known to interact with G-protein coupled receptors, such as GPR109A, which can influence lipid metabolism and inflammatory pathways. It is plausible that derivatives of isonicotinic acid could be designed to modulate such pathways, but this remains speculative for the compound .

Experimental Protocols

As previously stated, specific experimental protocols for the synthesis or biological evaluation of this compound were not found in the available literature. Researchers interested in working with this compound would likely need to adapt general procedures for the synthesis and analysis of substituted isonicotinic acids.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry. While specific applications and biological activities are not well-documented in the public domain, the broader family of isonicotinic acid derivatives has shown promise in various therapeutic areas. Further research is required to elucidate the specific properties and potential applications of this particular compound. The lack of detailed experimental protocols and biological data highlights an opportunity for novel research in this area.

Visualizations

Due to the lack of specific experimental workflows or defined signaling pathways for this compound in the reviewed literature, no diagrams can be generated at this time.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methyl-isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines known identifiers with predicted values for key parameters. Detailed experimental protocols for the determination of these properties are provided to guide researchers in their own characterization efforts. Furthermore, a hypothetical mechanism of action as a potential antimicrobial agent is proposed, drawing from the well-established pathways of related isonicotinic acid derivatives. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics based on this molecular scaffold.

Introduction

This compound (CAS No: 1211535-59-9) is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid.[1] The isonicotinic acid scaffold is a well-established pharmacophore, most notably represented by the anti-tuberculosis drug isoniazid.[2][3] The substitution pattern on the pyridine ring, including halogenation and alkylation, can significantly influence the molecule's physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is a critical first step in the evaluation of this compound for potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other values are largely predicted due to a lack of published experimental data.

PropertyValueSource
CAS Number 1211535-59-9[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa (acidic) Predicted: ~3-4Analogues
Solubility Predicted: Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol.Analogues
logP Predicted: ~1.5 - 2.5Analogues

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • A small sample of dry this compound is finely powdered using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

    • The sample is heated at a steady rate of 1-2 °C per minute, approaching the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

    • The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1 °C).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values.

  • Apparatus: UV-Visible spectrophotometer or potentiometric titrator, pH meter, 96-well microtiter plates (for spectrophotometric method), analytical balance, volumetric flasks, a series of aqueous buffers with a pH range from 1.0 to 13.0.

  • Procedure (Spectrophotometric Method):

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Aliquots of the stock solution are added to each well of a 96-well plate containing the series of aqueous buffers, ensuring the final concentration is consistent.

    • The UV-Visible absorption spectrum of the compound in each buffer is recorded.

    • The absorbance at a wavelength where the ionized and non-ionized forms of the compound have different absorption is plotted against the pH of the buffers.

    • The resulting titration curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve, where the concentrations of the acidic and basic forms are equal.

Solubility Determination

Solubility is a critical parameter that affects absorption and formulation.

  • Apparatus: Analytical balance, vials with screw caps, orbital shaker or rotator, centrifuge, HPLC system.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

    • The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspensions are centrifuged to pellet the undissolved solid.

    • A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is quantified using a validated HPLC method.

    • The solubility is reported in units such as mg/mL or µg/mL.

logP Determination

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its ability to cross biological membranes.

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, HPLC system.

  • Procedure (Shake-Flask Method):

    • n-Octanol and water (or a buffer like PBS pH 7.4) are mutually saturated by mixing and allowing the phases to separate.

    • A known amount of this compound is dissolved in the pre-saturated n-octanol or aqueous phase.

    • A known volume of the other pre-saturated phase is added to the vial.

    • The vial is sealed and shaken vigorously for several hours to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined by HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is then calculated as the base-10 logarithm of P.

Hypothetical Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its structural similarity to the anti-tuberculosis drug isoniazid suggests it could be investigated for antimicrobial properties, particularly against Mycobacterium tuberculosis. The following represents a hypothetical mechanism of action based on the known pathway of isoniazid.[3]

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[3] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately results in bacterial cell death. It is plausible that this compound could act as a prodrug that, upon activation within the mycobacterium, similarly targets the mycolic acid synthesis pathway.

Hypothetical_Antimicrobial_Action Compound 2-Bromo-5-methyl- isonicotinic Acid (Prodrug) Activation Activation by KatG Enzyme Compound->Activation Uptake Mycobacterium Mycobacterium Cell Activated_Compound Activated Isonicotinoyl Radical Activation->Activated_Compound Adduct Isonicotinoyl-NADH Adduct Activated_Compound->Adduct NADH NADH NADH->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Cell_Death Cell Death Cell_Wall->Cell_Death Loss of

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Experimental Workflow for Antimicrobial Evaluation

To investigate the proposed antimicrobial activity, a systematic experimental workflow would be required. This workflow would begin with initial screening to determine if the compound has any activity, followed by more detailed studies to quantify its potency and spectrum of activity.

Antimicrobial_Workflow start Compound Synthesis & Characterization screen Primary Screening (e.g., Disk Diffusion Assay against M. tuberculosis) start->screen mic MIC Determination (Broth Microdilution) screen->mic If Active spectrum Spectrum of Activity (Panel of Mycobacteria & other bacteria) mic->spectrum cytotox Cytotoxicity Assay (e.g., MTT Assay on mammalian cell lines) mic->cytotox moa Mechanism of Action Studies (e.g., InhA Assay) spectrum->moa cytotox->moa end Lead Candidate Evaluation moa->end

Caption: A typical experimental workflow for evaluating a novel antimicrobial compound.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly within the antimicrobial domain. While experimental data on its physicochemical properties are currently scarce, this guide provides a framework for its characterization through established protocols. The proposed mechanism of action, based on its structural relationship to isoniazid, offers a rational starting point for biological evaluation. Further research is warranted to determine the empirical properties of this compound and to validate its potential as a therapeutic agent.

References

Structural Analysis of 2-Bromo-5-methyl-isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Bromo-5-methyl-isonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Compound Data

This compound is a heterocyclic organic compound with a bromine atom at the 2-position and a methyl group at the 5-position of the isonicotinic acid scaffold. Its structural and chemical information is summarized below.

PropertyValueReference
CAS Number 1211535-59-9[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
Canonical SMILES CC1=CN=C(C=C1C(=O)O)Br[1]
Purity Typically ≥98% (by HPLC)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and DMF[2]

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom.

  • Methyl Protons (-CH₃): A singlet peak is anticipated around δ 2.2-2.5 ppm.

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Methyl Carbon (-CH₃): A signal is expected in the aliphatic region around δ 18-25 ppm.

  • Aromatic and Carboxylic Carbons: Multiple signals are anticipated in the range of δ 120-160 ppm for the pyridine ring carbons and a signal downfield (>165 ppm) for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted as follows:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic)3100-3000
C=O stretch (Carboxylic Acid)1760-1690
C=C & C=N stretch (Aromatic Ring)1600-1450
C-Br stretch600-500
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Molecular Ion Peak: [M]⁺ at m/z ≈ 215 and [M+2]⁺ at m/z ≈ 217.

  • Major Fragmentation: Loss of the carboxylic group (-COOH) leading to a fragment at m/z ≈ 170/172.

Experimental Protocols

This section provides detailed, albeit hypothetical, methodologies for the synthesis and purification of this compound, based on established chemical principles and procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a suitable precursor followed by bromination.

Step 1: Oxidation of 2,5-Lutidine to 5-Methyl-isonicotinic acid

  • To a solution of 2,5-lutidine in water, add potassium permanganate (KMnO₄) portion-wise at room temperature.

  • Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).

  • Acidify the filtrate with hydrochloric acid (HCl) to precipitate the 5-methyl-isonicotinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination of 5-Methyl-isonicotinic acid

  • To a solution of 5-methyl-isonicotinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Heat the reaction mixture under reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the precipitated this compound by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

G cluster_0 Synthesis Workflow 2,5-Lutidine 2,5-Lutidine 5-Methyl-isonicotinic acid 5-Methyl-isonicotinic acid 2,5-Lutidine->5-Methyl-isonicotinic acid KMnO4, H2O This compound This compound 5-Methyl-isonicotinic acid->this compound NBS, Acetic Acid G cluster_0 Hypothetical Antimicrobial Signaling Pathway Compound 2-Bromo-5-methyl- isonicotinic acid CellEntry Bacterial Cell Wall Penetration Compound->CellEntry EnzymeInhibition Inhibition of Essential Enzyme (e.g., InhA) CellEntry->EnzymeInhibition PathwayDisruption Disruption of Mycolic Acid Synthesis EnzymeInhibition->PathwayDisruption CellDeath Bacterial Cell Death PathwayDisruption->CellDeath G cluster_0 Biological Evaluation Workflow Synthesis Compound Synthesis & Purification Screening Primary Biological Screening (e.g., MIC assay) Synthesis->Screening HitIdentification Hit Identification & Validation Screening->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-5-methyl-isonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the oxidation of 3,5-lutidine to form 5-methylnicotinic acid, followed by a regioselective bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the oxidation of the readily available starting material, 3,5-lutidine, to produce the key intermediate, 5-methylnicotinic acid. The second step is the selective bromination of 5-methylnicotinic acid at the 2-position of the pyridine ring.

Synthesis_Pathway Start 3,5-Lutidine Intermediate 5-Methylnicotinic Acid Start->Intermediate Oxidation (KMnO4) FinalProduct 2-Bromo-5-methyl- isonicotinic Acid Intermediate->FinalProduct Bromination (NBS)

Caption: Synthetic pathway for this compound.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid

ParameterValueNotes
Starting Material 3,5-LutidineCommercially available.
Oxidizing Agent Potassium permanganate (KMnO₄)A strong oxidizing agent.
Molar Ratio (KMnO₄:Lutidine) ~1.5 : 1An excess of the oxidizing agent is used.
Solvent WaterProvides a medium for the reaction.
Reaction Temperature 25°C initially, then heated to 45°CThe reaction is exothermic.
Reaction Time Approximately 20 hoursMonitored by TLC for completion.
Typical Yield ~59.4%Yield is dependent on reaction scale and purification.
Purification Method Filtration and recrystallizationTo isolate and purify the product.

Table 2: Bromination of 5-Methylnicotinic Acid

ParameterValueNotes
Starting Material 5-Methylnicotinic AcidSynthesized in the previous step.
Brominating Agent N-Bromosuccinimide (NBS)Preferred for its ease of handling.[1]
Molar Ratio (NBS:Acid) 1.1 - 1.3 : 1A slight excess drives the reaction.[1]
Solvent Glacial Acetic AcidCan also act as a catalyst.[1]
Reaction Temperature 60-80°CHigher temperatures may lead to side products.[1]
Reaction Time 4 - 8 hoursMonitored by TLC or LC-MS.[1]
Typical Yield 70-85% (Analogous Reaction)Based on the synthesis of 2-bromo-6-methylisonicotinic acid.[1]
Purification Method Precipitation and recrystallizationTo obtain the final product with high purity.

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Methylnicotinic Acid from 3,5-Lutidine

Experimental Workflow:

Oxidation_Workflow A Dissolve 3,5-Lutidine in Water B Add KMnO4 portion-wise at 25°C A->B C Heat reaction mixture to 45°C for 20h B->C D Filter to remove MnO2 C->D E Concentrate filtrate D->E F Recrystallize from Ethanol E->F G Isolate 5-Methylnicotinic Acid F->G

Caption: Workflow for the oxidation of 3,5-Lutidine.

Procedure:

  • In a suitable reaction vessel, a solution of 3,5-lutidine (100 g, 934.57 mmol) is prepared in water at 25°C.

  • To this solution, potassium permanganate (KMnO₄) (221.1 g, 1401.86 mmol) is added portion-wise over a period of 5 hours, maintaining the temperature at 25°C.

  • After the addition is complete, the reaction mixture is heated to 45°C and stirred for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with water.

  • The resultant filtrates are combined and concentrated under reduced pressure.

  • The residue is then diluted with ethanol (3 x 500 mL), boiled, and filtered while hot.

  • The filtrate is concentrated under reduced pressure to yield 5-methylnicotinic acid as a white solid. The reported yield for this procedure is approximately 76 g (59.4%).

Step 2: Synthesis of this compound from 5-Methylnicotinic Acid

This protocol is based on the analogous synthesis of 2-bromo-6-methylisonicotinic acid.[1]

Experimental Workflow:

Bromination_Workflow A Dissolve 5-Methylnicotinic Acid in Glacial Acetic Acid B Add NBS (1.2 eq) portion-wise at room temperature A->B C Heat to 60-70°C for 4-6h B->C D Cool and quench with Na2S2O3 solution C->D E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and concentrate organic layer F->G H Purify by recrystallization G->H I Isolate this compound H->I

Caption: Workflow for the bromination of 5-Methylnicotinic Acid.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylnicotinic acid (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Conclusion

This technical guide outlines a robust and accessible synthetic route for the preparation of this compound. The described two-step process, involving oxidation followed by bromination, utilizes readily available reagents and established chemical transformations. The provided experimental protocols and quantitative data offer a solid foundation for researchers and scientists in the fields of organic synthesis and drug development to produce this valuable compound for their research endeavors. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Navigating the Uncharted Territory of 2-Bromo-5-methyl-isonicotinic Acid: A Review of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Bromo-5-methyl-isonicotinic acid. Currently, there is no publicly available data detailing its biological targets, associated signaling pathways, or quantitative measures of its activity such as IC50 or binding affinity values. This compound is primarily available as a research chemical from various suppliers, indicating its status as a molecule under investigation rather than a well-characterized agent.

While direct information is lacking for this compound, an examination of the broader class of isonicotinic acid derivatives provides a valuable framework for postulating its potential areas of biological activity. Isonicotinic acid, a pyridine derivative, serves as a scaffold for a diverse range of compounds with significant therapeutic applications.[1][2]

The Diverse Biological Landscape of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have been shown to exhibit a wide spectrum of biological activities, targeting various enzymes and cellular pathways. This suggests that this compound could potentially interact with a number of biological systems.

Anti-tuberculosis Activity: One of the most prominent applications of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid, an isonicotinic acid hydrazide, is a first-line anti-tuberculosis drug.[3] Its mechanism of action is complex and is thought to involve incorporation into an NAD analogue, thereby disrupting essential mycobacterial metabolism.[4] Studies on other isonicotinic acid hydrazides have also shown potent antitubercular activity.[5]

Anti-inflammatory Properties: Several isonicotinic acid derivatives have demonstrated anti-inflammatory effects. These compounds can act as inhibitors of reactive oxygen species (ROS) and may modulate the activity of enzymes like cyclooxygenase-2 (COX-2), which are key players in the inflammatory response.[6]

Anticancer Potential: The isonicotinic acid scaffold has been explored for the development of anticancer agents. For instance, some derivatives have been synthesized as potent inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression.[7] Additionally, substituted nicotinic acid hydrazones have shown antiproliferative activity against leukemia cell lines.

Enzyme Inhibition: The versatility of the isonicotinic acid structure allows for its derivatives to be designed as inhibitors for a variety of enzymes. Research has shown that compounds based on this scaffold can target histone demethylases, myeloperoxidase, and urease, among others.[6]

Future Directions and the Path Forward

The absence of specific data for this compound underscores the need for foundational biological research. To elucidate its mechanism of action, a systematic approach is required.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for characterizing the biological activity of a novel compound like this compound.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism of Action Validation High-Throughput Screening High-Throughput Screening Affinity Chromatography Affinity Chromatography High-Throughput Screening->Affinity Chromatography Hit Identification Phenotypic Assays Phenotypic Assays Computational Docking Computational Docking Phenotypic Assays->Computational Docking Hypothesis Generation Enzymatic Assays Enzymatic Assays Affinity Chromatography->Enzymatic Assays Target Validation Computational Docking->Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Cellular Activity Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Pathway Elucidation

Caption: A generalized experimental workflow for characterizing the biological activity of a novel chemical compound.

Due to the lack of specific data for this compound, it is not possible to provide the requested detailed tables of quantitative data or specific experimental protocols at this time. The information presented here is based on the broader family of isonicotinic acid derivatives and is intended to provide a contextual understanding of the potential research avenues for this compound. As new research emerges, a more detailed technical guide can be developed.

References

Core Biological Activities of 2-Bromo-5-methyl-isonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a significant scaffold in medicinal chemistry, leading to the development of various therapeutic agents. The strategic substitution on the pyridine ring can modulate the physicochemical properties and biological activities of these compounds. This technical guide focuses on the derivatives of 2-Bromo-5-methyl-isonicotinic acid, exploring their potential biological activities based on the current understanding of structurally similar nicotinic and isonicotinic acid analogs. While direct experimental data for this compound itself is limited in the public domain, this document synthesizes available information on related compounds to provide a foundational resource for future research and drug discovery efforts.

The presence of a bromine atom and a methyl group on the isonicotinic acid framework suggests the potential for a range of biological activities. The bromine atom can act as a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.[1][2] The methyl group can influence the compound's lipophilicity and steric interactions with biological targets.

Potential Therapeutic Applications

Based on the activities of related nicotinic acid derivatives, compounds derived from this compound are hypothesized to possess several key biological activities, including antimicrobial, enzyme inhibitory, and receptor modulating effects.

Antimicrobial and Antifungal Activity

Isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis, highlighting the potent antimicrobial potential of this scaffold.[3][4] The antimicrobial efficacy of isonicotinic acid derivatives is often linked to their chemical structure, with increased lipophilicity generally correlating with enhanced activity by facilitating passage across microbial cell membranes.[3] The introduction of a methyl group, as in this compound, is expected to increase lipophilicity.[3]

Studies on various substituted nicotinic acid derivatives have demonstrated promising activity against Gram-positive bacteria, such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] Furthermore, certain N-(thiophen-2-yl) nicotinamide derivatives have shown fungicidal activity.[6]

Enzyme Inhibition

Derivatives of nicotinic and isonicotinic acid have been shown to inhibit various enzymes implicated in disease.

  • α-Amylase and α-Glucosidase Inhibition: 5-amino-nicotinic acid derivatives have exhibited promising inhibitory potential against α-amylase and α-glucosidase, enzymes targeted in the management of postprandial hyperglycemia in diabetes.[7] IC50 values for these derivatives ranged from 12.17 to 37.33 µg/mL for α-amylase and 12.01 to 38.01 µg/mL for α-glucosidase.[7]

  • VEGFR-2 Inhibition: Nicotinamide derivatives have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[8]

  • Monoamine Oxidase (MAO) Inhibition: Certain coumarin derivatives incorporating a nicotinic acid moiety have been evaluated as inhibitors of monoamine oxidase-B, an enzyme relevant to neurodegenerative diseases.[9]

  • Palmitoyl Acyltransferase Inhibition: While not directly related to nicotinic acid, the compound 2-bromopalmitate is a known inhibitor of DHHC-mediated palmitoylation, demonstrating the utility of bromo-substituted aliphatic acids in enzyme inhibition studies.[10]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acid and its analogs can interact with neuronal nicotinic acetylcholine receptors (nAChRs).[11] The structural similarity of this compound to nicotine suggests that its derivatives could potentially modulate nAChR activity. Boron-containing nicotine analogues have been synthesized and evaluated for their binding to α4β2 and α7 nicotinic receptors.[11] Furthermore, analogues of bupropion, which contains a nicotinamide moiety, have been tested for their ability to antagonize human α3β4*, α4β2, and other nAChR subtypes, with some analogues showing significantly higher potency than the parent compound.[12]

Quantitative Data Summary

The following table summarizes quantitative biological activity data for various derivatives of nicotinic and isonicotinic acid, providing a reference for potential efficacy ranges.

Compound ClassTarget/AssayMeasurementValueReference
Acylhydrazones of Nicotinic AcidStaphylococcus epidermidis ATCC 12228MIC1.95 µg/mL[5]
Acylhydrazones of Nicotinic AcidStaphylococcus aureus ATCC 43300 (MRSA)MIC7.81 µg/mL[5]
5-Amino-nicotinic acid derivativesα-Amylase InhibitionIC5012.17 - 37.33 µg/mL[7]
5-Amino-nicotinic acid derivativesα-Glucosidase InhibitionIC5012.01 - 38.01 µg/mL[7]
Nicotinic Acid Hydrazone (Compound 6c)K562 Leukemia Cell Line (Antiproliferative)IC5024.99 µM[13]
Boron-containing Nicotine Analogue (ACME-B)α7 Nicotinic Receptor Binding ([3H]methyllycaconitine)Ki2.4 µM[11]
Boron-containing Nicotine Analogue (ACME-B)α4β2 Nicotinic Receptor Binding ([3H]NIC)Ki0.60 µM[11]
Isonicotinate Derivative (Compound 5)ROS Inhibition (Anti-inflammatory)IC501.42 ± 0.1 µg/mL[14]
6-Aminonicotinic acid analogue (Compound 22)GABA(A) Receptor BindingKi0.044 µM[15]
Bupropion Analogue (Compound 2x)Dopamine Reuptake InhibitionIC5031 nM[12]
Bupropion Analogue (Compound 2x)Norepinephrine Reuptake InhibitionIC50180 nM[12]
Bupropion Analogue (Compound 2x)α3β4 nAChR AntagonismIC500.62 µM[12]
Bupropion Analogue (Compound 2x)α4β2 nAChR AntagonismIC509.8 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections outline typical experimental protocols for key assays and synthetic procedures relevant to the study of this compound derivatives.

Synthesis of Nicotinic Acid Hydrazide Derivatives

A common method for synthesizing acylhydrazone derivatives of nicotinic acid involves the condensation of nicotinic acid hydrazide with an appropriate aldehyde.[5]

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of ethanol (96%).

  • Add the appropriate aldehyde (0.011 mole) to the solution.

  • Heat the mixture under reflux for 3 hours.

  • Allow the solution to cool to room temperature and then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Filter the resulting precipitate and recrystallize it from ethanol to yield the pure acylhydrazone derivative.[5]

In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a standard procedure for evaluating the antimicrobial activity of new compounds.[3]

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Uniformly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the zone of growth inhibition around each disk to determine the antimicrobial activity.[3]

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme.[7]

Procedure:

  • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer).

  • Prepare various concentrations of the test compound.

  • In a 96-well plate, add the enzyme solution and the test compound solution.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

G cluster_synthesis Synthesis Workflow This compound This compound Acyl Halide Formation Acyl Halide Formation This compound->Acyl Halide Formation SOCl2 or (COCl)2 Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd catalyst, Boronic acid/ester Amidation/Esterification Amidation/Esterification Acyl Halide Formation->Amidation/Esterification Amine or Alcohol Amide/Ester Derivatives Amide/Ester Derivatives Amidation/Esterification->Amide/Ester Derivatives Biaryl Derivatives Biaryl Derivatives Cross-Coupling->Biaryl Derivatives

Caption: Synthetic pathways for derivatization of this compound.

G cluster_screening Biological Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening e.g., Antimicrobial, Enzyme Inhibition Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50/EC50 Determination IC50/EC50 Determination Dose-Response->IC50/EC50 Determination Lead Optimization Lead Optimization IC50/EC50 Determination->Lead Optimization SAR Studies In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for the biological evaluation of new chemical entities.

G cluster_pathway Hypothetical Signaling Pathway for Antimicrobial Action Derivative 2-Bromo-5-methyl- isonicotinic acid Derivative CellMembrane Bacterial Cell Membrane Derivative->CellMembrane Penetration Enzyme Target Enzyme (e.g., InhA-like) CellMembrane->Enzyme Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Mycolic Acid Synthesis) Enzyme->MetabolicPathway Disruption CellDeath Bacterial Cell Death MetabolicPathway->CellDeath

Caption: A hypothetical mechanism of antimicrobial action for an isonicotinic acid derivative.

References

A Technical Guide to the Solubility of 2-Bromo-5-methyl-isonicotinic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methyl-isonicotinic acid (CAS No: 1211535-59-9)[1][2][3], a key building block in modern pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document presents a framework for solubility assessment.[4][5][6] It includes illustrative solubility data in a range of common organic solvents, a detailed protocol for equilibrium solubility determination via the shake-flask method, and graphical workflows to guide laboratory investigation.[7][8][9] This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound, from early-stage in vitro screening to final dosage form manufacturing.[4][10] For a synthetic intermediate like this compound, understanding its solubility profile in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring efficient reaction kinetics and yield by maintaining a homogeneous reaction medium.

  • Purification Strategy: Developing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: Providing foundational data for creating stable and bioavailable drug formulations should the intermediate be carried through to a final API.[10]

Low aqueous solubility, in particular, is a major hurdle in drug development, often leading to poor bioavailability and complex formulation challenges.[6] Therefore, a thorough characterization of solubility in both organic and aqueous systems is a prerequisite for advancing a drug candidate.

Physicochemical Properties

  • IUPAC Name: 2-Bromo-5-methylpyridine-4-carboxylic acid

  • Synonyms: this compound

  • CAS Number: 1211535-59-9[1]

  • Molecular Formula: C₇H₆BrNO₂[1]

  • Molecular Weight: 216.03 g/mol [1]

  • Structure:

Illustrative Solubility Data

While comprehensive public data for this specific compound is limited, the following table presents a set of representative, hypothetical solubility values based on the expected behavior of a substituted bromopyridine carboxylic acid. These values serve as a practical guide for solvent selection in a laboratory setting. The data represents thermodynamic (equilibrium) solubility determined at 25 °C.

Solvent ClassSolventPolarity IndexSolubility (mg/mL) at 25°CNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200High solubility, common for initial screening.
N,N-Dimethylformamide (DMF)6.4> 200High solubility, suitable for reactions.
Acetonitrile (ACN)5.8~ 50Moderate solubility.
Polar Protic Methanol (MeOH)5.1~ 150Good solubility due to H-bonding.
Ethanol (EtOH)4.3~ 80Good solubility.
Isopropanol (IPA)3.9~ 40Moderate solubility.
Ethers Tetrahydrofuran (THF)4.0~ 75Moderate to good solubility.
2-Methyl-THF3.0~ 30Lower than THF, greener alternative.
Esters Ethyl Acetate (EtOAc)4.4~ 25Sparingly soluble.
Halogenated Dichloromethane (DCM)3.1~ 15Sparingly soluble.
Non-Polar Toluene2.4< 5Poorly soluble.
Heptane0.1< 1Insoluble.
Aqueous Water (pH 7.4 Buffer)10.2< 0.1Very low solubility expected for the neutral form.

Disclaimer: The data in this table is illustrative and intended for guidance purposes only. Actual solubility should be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

4.1. Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a constant temperature and pressure.

4.2. Materials & Equipment:

  • This compound (crystalline solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

4.3. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An amount that will not completely dissolve is key; typically, 5-10 mg of solid per 1 mL of solvent is sufficient.[11]

  • Equilibration: Add a precise volume of the selected solvent to the vial. Seal the vial tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for thermodynamic solubility.[8][12]

  • Phase Separation: After equilibration, allow the vials to rest for a short period to let coarse particles settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualization of Workflows and Concepts

5.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (Compound) B Add Precise Volume of Solvent A->B to vial C Seal Vial & Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E collect clear liquid F Dilute Saturated Solution E->F G Analyze via HPLC-UV F->G H Calculate Solubility vs. Calibration Curve G->H G cluster_solute Solute Properties cluster_solvent Solvent Properties center_node Solubility of 2-Bromo-5-methyl- isonicotinic acid pka pKa (Acidity of COOH and Basicity of N) center_node->pka influences crystal Crystal Lattice Energy (Solid State) center_node->crystal overcomes hbond H-Bond Donors/Acceptors (COOH, N) center_node->hbond interacts via lipophilicity Lipophilicity (LogP) (Bromomethylpyridine Core) center_node->lipophilicity influences polarity Polarity / Dipole Moment center_node->polarity driven by hbond_solvent H-Bonding Capacity center_node->hbond_solvent interacts via ph pH of Solution (for aqueous systems) center_node->ph dependent on

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 2-Bromo-5-methyl-isonicotinic acid. Due to the absence of publicly available experimental spectra, this guide leverages established principles of nuclear magnetic resonance spectroscopy and the known effects of substituents on the pyridine ring to offer a comprehensive interpretation for researchers in drug discovery and chemical synthesis.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, and the electron-donating effect of the methyl group.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-3~8.3 - 8.5Singlet (s)1HN/A
H-6~8.0 - 8.2Singlet (s)1HN/A
-CH₃~2.4 - 2.6Singlet (s)3HN/A

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Structural and Spectral Interpretation

This compound possesses a pyridine ring with substituents at positions 2, 4, and 5. The two remaining protons on the ring are at positions 3 and 6.

  • H-3 Signal: The proton at the C-3 position is adjacent to the electron-withdrawing bromine atom and the carboxylic acid group. This environment is expected to deshield the proton significantly, shifting its resonance to a downfield region of the spectrum, estimated to be around 8.3 - 8.5 ppm. With no adjacent protons, this signal is predicted to be a singlet.

  • H-6 Signal: The proton at the C-6 position is ortho to the nitrogen atom and meta to the carboxylic acid and bromo groups, and para to the methyl group. The cumulative electronic effects will also result in a downfield chemical shift, likely in the range of 8.0 - 8.2 ppm. As it has no neighboring protons, this signal will also appear as a singlet.

  • -CH₃ Signal: The methyl group at the C-5 position is attached to the aromatic ring. Its protons are expected to resonate at a characteristic chemical shift for an aryl methyl group, typically between 2.4 and 2.6 ppm. This signal will be a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents, potentially broadening or obscuring its signal. DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is typically observed.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Calibrate the chemical shift scale using the TMS signal.

Logical Relationships of Proton Signals

The following diagram illustrates the predicted proton assignments on the molecular structure of this compound. Since no spin-spin coupling is expected between the observed protons, the diagram primarily serves to map the signals to their respective positions on the molecule.

G cluster_0 This compound cluster_1 Predicted ¹H NMR Signals mol H3 H-3 ~8.3 - 8.5 ppm (s) H6 H-6 ~8.0 - 8.2 ppm (s) CH3 -CH₃ ~2.4 - 2.6 ppm (s)

Caption: Predicted ¹H NMR signal assignments for this compound.

2-Bromo-5-methyl-isonicotinic Acid: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-isonicotinic acid is a substituted pyridine derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, offer multiple points for chemical modification. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. The strategic placement of the bromo and methyl groups influences the electronic properties and reactivity of the pyridine ring, enabling a wide range of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key intermediate for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related ester derivatives is provided in the table below.[1][2][3]

PropertyThis compoundThis compound methyl ester
CAS Number 1211535-59-9[1][3]1227575-00-9[2]
Molecular Formula C₇H₆BrNO₂[3]C₈H₈BrNO₂[2]
Molecular Weight 216.03 g/mol [3]230.06 g/mol [2]
Purity High-purity grades are commercially available for analytical and research purposes.[1]Available from various chemical suppliers.

Synthesis of this compound

Proposed Synthetic Pathway

G Proposed Synthesis of this compound A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-isonicotinic acid A->B Oxidation (e.g., KMnO4) C This compound B->C Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Oxidation of 2-Amino-5-methylpyridine to 2-Amino-5-methyl-isonicotinic acid

This step involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid. The amino group can help in directing the oxidation and can be a precursor for the subsequent bromination step.

  • Reagents: 2-Amino-5-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

  • Procedure:

    • Dissolve 2-Amino-5-methylpyridine in an aqueous solution of sodium hydroxide.

    • Slowly add a solution of potassium permanganate in water to the reaction mixture, maintaining the temperature below 50°C.

    • After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-Amino-5-methyl-isonicotinic acid.

Step 2: Sandmeyer Reaction to yield this compound

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a bromo group via a diazonium salt intermediate.

  • Reagents: 2-Amino-5-methyl-isonicotinic acid, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Water.

  • Procedure:

    • Suspend 2-Amino-5-methyl-isonicotinic acid in an aqueous solution of hydrobromic acid and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and collect the precipitated product by filtration.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Chemical Reactivity and Applications as an Intermediate

This compound is a valuable intermediate due to its three reactive sites: the carboxylic acid, the bromine atom, and the pyridine ring nitrogen. These sites allow for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery.

Key Chemical Transformations

The following table summarizes the key reactions that this compound can undergo.

Reaction TypeReagents and ConditionsProduct Type
Esterification Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄)Ester
Amide Formation Amine, Coupling agent (e.g., HATU, EDC)Amide
Suzuki-Miyaura Coupling Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl-5-methyl-isonicotinic acid
Buchwald-Hartwig Amination Amine, Palladium catalyst, Ligand (e.g., Xantphos), Base2-Amino-5-methyl-isonicotinic acid derivative
Sonogashira Coupling Terminal alkyne, Palladium and Copper catalysts, Base2-Alkynyl-5-methyl-isonicotinic acid
General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Reagents: this compound, Arylboronic acid (1.1 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), Base (e.g., K₂CO₃, 2.0 equivalents), Solvent (e.g., a mixture of 1,4-dioxane and water).

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent and the palladium catalyst.

    • Heat the reaction mixture to a temperature of 80-100°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Role in Medicinal Chemistry and Drug Discovery

Nicotinic acid and its derivatives are important scaffolds in medicinal chemistry, with a wide range of biological activities. The introduction of bromo and methyl substituents, as in this compound, allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). Derivatives of substituted nicotinic acids have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.

Conceptual Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery program.

G Drug Discovery Workflow A 2-Bromo-5-methyl- isonicotinic acid B Library Synthesis via Parallel Chemistry (e.g., Suzuki, Amide Coupling) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Conceptual drug discovery workflow starting from this compound.

Hypothetical Modulation of a Signaling Pathway

Molecules derived from this compound can be designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating cellular signaling pathways implicated in disease.

G Hypothetical Signaling Pathway Modulation A Bioactive Derivative B Kinase Target A->B Inhibition C Substrate Phosphorylation B->C F Inhibition of Proliferation B->F D Downstream Signaling Cascade C->D E Cellular Proliferation (Disease State) D->E

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-methyl-isonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established reactivity and applications of structurally similar compounds, such as other brominated pyridine carboxylic acids. Direct experimental data for 2-Bromo-5-methyl-isonicotinic acid is limited in publicly available literature. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a functionalized heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine core, offers a combination of reactive sites that are highly valuable for the synthesis of diverse molecular scaffolds. The key structural features include:

  • A Pyridine Ring: A common motif in many approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

  • A Bromine Atom at the 2-position: This serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

  • A Carboxylic Acid at the 4-position: This group can be readily converted into amides, esters, and other functional groups, providing a straightforward way to modulate physicochemical properties and explore structure-activity relationships (SAR).

  • A Methyl Group at the 5-position: This substituent can influence the compound's lipophilicity, metabolic stability, and conformational preferences, which can be advantageous for optimizing drug-like properties.

Potential Applications in Medicinal Chemistry

The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the isonicotinic acid scaffold makes this compound an attractive starting material for the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors due to its ability to form crucial interactions within the ATP-binding site of various kinases.[1][2] The development of novel kinase inhibitors is a major focus in oncology and inflammation research. This compound can be utilized as a core building block to generate libraries of potential kinase inhibitors through reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted therapies, particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4] Several PARP inhibitors feature a nicotinamide-mimicking pharmacophore. The isonicotinic acid core of this compound can serve as a starting point for the design of novel PARP inhibitors. The bromine atom allows for the introduction of various substituents to explore the adenine-ribose binding pocket of the enzyme.[5][6]

Antimicrobial Agents

Isonicotinic acid derivatives have a long history in the development of antimicrobial agents, with isoniazid being a prime example of a first-line anti-tuberculosis drug.[7][8][9] The derivatization of the isonicotinic acid scaffold can lead to new compounds with potential antibacterial and antifungal activities. The lipophilicity introduced by the methyl group and the potential for further modification at the bromine and carboxylic acid positions make this compound a promising scaffold for the development of new anti-infective agents.

Data Presentation

Table 1: Potential Biological Targets for Derivatives of this compound
Target ClassSpecific ExamplesRationale for Exploration
Protein KinasesAkt, p38 MAP kinase, c-Met, CDKsThe pyridine core is a known hinge-binding motif for many kinase inhibitors.[1][2]
PARP EnzymesPARP1, PARP2, TankyrasesThe isonicotinamide scaffold can mimic the nicotinamide portion of the NAD+ substrate.[3][4]
Microbial EnzymesInhA (M. tuberculosis)Isonicotinic acid derivatives are known to inhibit key enzymes in microbial metabolic pathways.[7]

Experimental Protocols

Protocol 1: General Handling and Storage
  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Protocol 2: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which can be advantageous for subsequent cross-coupling reactions by improving solubility and preventing interference from the acidic proton.

  • Reagents: this compound, Methanol (anhydrous), Thionyl chloride or Sulfuric acid (catalytic).

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an esterified this compound with an arylboronic acid.[10][11][12][13]

  • Reagents: Methyl 2-bromo-5-methyl-isonicotinate (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water, 4:1).

  • Procedure:

    • In a flame-dried reaction vessel, combine methyl 2-bromo-5-methyl-isonicotinate, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-100
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100-110
Pd(OAc)₂ / SPhosK₃PO₄2-MeTHF/H₂O80-90

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 2-bromo-5-methyl-isonicotinate - Arylboronic acid - Base inert Inert Atmosphere: Evacuate and backfill with Ar/N₂ start->inert reagents Add Catalyst and Solvent inert->reagents heat Heat and Stir (e.g., 90-100 °C, 12-24h) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

G Hypothetical Kinase Signaling Pathway Inhibition ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Potential Inhibitor (Derived from Scaffold) inhibitor->raf

Caption: Inhibition of a generic MAP Kinase signaling pathway.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-methyl-isonicotinic acid. This reaction is a fundamental tool in medicinal chemistry for the synthesis of complex heteroaromatic compounds, which are prevalent scaffolds in many pharmaceutical agents. The formation of a carbon-carbon bond between the bromopyridine core and various aryl or heteroaryl boronic acids offers a versatile strategy for generating libraries of novel compounds for drug discovery programs.

The presence of both a pyridine nitrogen and a carboxylic acid group on the substrate presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Similarly, the acidic proton of the carboxylic acid necessitates careful selection of the base to avoid undesirable acid-base reactions and to ensure the catalytic cycle proceeds efficiently. Often, the carboxylic acid is protected as an ester to mitigate these effects and improve solubility.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide (in this case, this compound) with an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base.[3] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by the base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation ([R²-B(OR)₂]⁻) Product R¹-R² Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide 2-Bromo-5-methyl- isonicotinic acid (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) Boronate Activated Boronate ([R²-B(OH)₃]⁻) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures based on successful couplings of similar bromopyridine carboxylic acid substrates.[5][6] Optimization of catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a good starting point for a wide range of arylboronic acids using a common palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[5][8]

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF[5][7]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[1]

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[5][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of ~4-5 to precipitate the product.[5]

  • Isolate the product by filtration, washing the solid with water and a small amount of cold solvent (e.g., ethanol).

  • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Base, and Catalyst in Flask start->setup inert Inert Atmosphere: Evacuate and Backfill with Argon (3x) setup->inert add_solvent Add Degassed Solvent inert->add_solvent reaction Heat and Stir (e.g., 80-100°C, 2-24h) add_solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: Cool, Dilute, Acidify monitor->workup Complete isolate Isolate Product (Filtration) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Reaction Conditions for Analogous Substrates

The following table summarizes reaction conditions reported for the Suzuki-Miyaura coupling of bromopyridine derivatives structurally related to this compound. This data serves as a valuable reference for optimizing the specific reaction.

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromonicotinic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485-96[5]
5-Bromonicotinic acidPd(dppf)Cl₂K₂CO₃DME802High[5]
2-Bromo-6-methyl- isonicotinic acid (ester)Pd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85[2][9]
6-Bromopyridin-3-aminePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane90-100N/AHigh[1]
2-Bromo-5-methyl- pyridin-4-aminePd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O85-908-12High[10]

Note: Yields are highly dependent on the specific boronic acid used. The carboxylic acid may be protected as an ester to improve yields in some cases.[2]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand like SPhos), bases (K₃PO₄ is often effective for hindered substrates), and solvents.[1] Increasing the temperature or reaction time may also improve conversion.

  • Protodeboronation: The hydrolysis of the boronic acid starting material can be a significant side reaction.[1] This can be minimized by using fresh boronic acids, ensuring an inert atmosphere, and avoiding unnecessarily long reaction times.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.[1]

  • Purification Challenges: The carboxylic acid functionality can make purification by silica gel chromatography difficult due to streaking. A reverse-phase chromatography or recrystallization might be more effective.

References

Application of 2-Bromo-5-methyl-isonicotinic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-5-methyl-isonicotinic acid is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a carboxylic acid ready for amidation, make it a valuable starting material for the synthesis of complex molecules, particularly kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Key Applications in Kinase Inhibitor Synthesis

This compound serves as a crucial scaffold for the generation of potent and selective kinase inhibitors. The bromine atom at the 2-position can be readily functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl moieties. This is a common strategy to explore the chemical space and optimize the binding of the inhibitor to the target kinase. The carboxylic acid group at the 4-position provides a convenient handle for the formation of amide bonds, a frequent linkage in drug molecules, enabling the connection of other key fragments of the inhibitor.

A significant application of this building block is in the synthesis of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of the IRAK4 signaling pathway is associated with various inflammatory and autoimmune diseases.

IRAK4 Signaling Pathway and Point of Inhibition

The activation of TLRs or IL-1R leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that ultimately results in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Inhibitors synthesized from this compound are designed to block the kinase activity of IRAK4, thereby disrupting this inflammatory cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor Kinase Inhibitor (from 2-Bromo-5-methyl- isonicotinic acid) Inhibitor->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate for an IRAAK4 inhibitor starting from this compound.

Protocol 1: Amide Coupling of this compound with a Chiral Amine

This protocol describes a common first step in the synthesis of more complex kinase inhibitors, where the carboxylic acid moiety of this compound is coupled with an amine.

Materials:

  • This compound

  • Chiral amine hydrochloride (e.g., (R)- or (S)- enantiomer of a desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the chiral amine hydrochloride (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide intermediate.

Amide_Coupling_Workflow Start 2-Bromo-5-methyl- isonicotinic acid + Chiral Amine HCl Reagents HATU, DIPEA in DMF Start->Reagents Reaction Stir at RT 12-18h Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Amide Intermediate Purification->Product

Caption: Experimental workflow for the amide coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

This protocol outlines a general procedure for the subsequent functionalization of the bromo-pyridine core via a Suzuki-Miyaura cross-coupling reaction, a key step in building the final kinase inhibitor.

Materials:

  • Chiral amide intermediate from Protocol 1

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the chiral amide intermediate (1.0 equivalent), the arylboronic acid or its ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents) in the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Data Presentation

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
Example-01 IRAK4150.25
Example-02 IRAK480.12
Example-03 IRAK4220.48
Example-04 CDK2501.2
Example-05 CDK2350.85

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic application, particularly in the development of IRAK4 inhibitors, allows for the efficient construction of complex and potent drug candidates. The provided protocols offer a foundational methodology for researchers to utilize this compound in their drug discovery efforts. The modular nature of the synthetic routes, involving initial amidation followed by cross-coupling reactions, provides a robust platform for generating diverse libraries of kinase inhibitors for further biological evaluation.

Application of 2-Bromo-5-methyl-isonicotinic Acid in API Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-isonicotinic acid is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors. Its unique structural features, including a reactive bromine atom and a carboxylic acid group on a substituted pyridine ring, allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative API, focusing on the class of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are significant targets in the treatment of inflammatory and autoimmune diseases.

Application in the Synthesis of IRAK-4 Inhibitors

IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory diseases, making IRAK-4 an attractive therapeutic target. This compound serves as a crucial starting material for the synthesis of potent and selective IRAK-4 inhibitors. The synthetic strategy typically involves two key transformations:

  • Amide Bond Formation: The carboxylic acid moiety of this compound is readily converted into an amide by coupling with various amines. This allows for the introduction of diverse side chains that can interact with specific residues in the active site of the IRAK-4 enzyme.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of aryl or heteroaryl groups, which can significantly enhance the potency and selectivity of the inhibitor.

A representative synthetic scheme for an IRAK-4 inhibitor using this compound is depicted below.

A 2-Bromo-5-methyl- isonicotinic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine (R1-NH2) B->C D Intermediate Amide C->D Yield: 85-95% F Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3) D->F E Arylboronic Acid (Ar-B(OH)2) E->F G Final API (IRAK-4 Inhibitor) F->G Yield: 70-85%

Synthetic workflow for an IRAK-4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-(Substituted)-2-bromo-5-methyl-isonicotinamide (Intermediate Amide)

This protocol describes the amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted)-2-bromo-5-methyl-isonicotinamide.

ReactantMolar RatioMolecular Weight ( g/mol )Mass (g) for 10 mmol scale
This compound1.0216.032.16
Benzylamine1.1107.151.18
HATU1.2380.234.56
DIPEA2.5129.243.23

Table 1: Reagent quantities for amide coupling.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
N-benzyl-2-bromo-5-methyl-isonicotinamide3.052.7490>98%

Table 2: Typical reaction outcome for amide coupling.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Final API

This protocol describes the Suzuki-Miyaura coupling of the intermediate amide with an arylboronic acid.

Materials:

  • N-(Substituted)-2-bromo-5-methyl-isonicotinamide

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve N-(substituted)-2-bromo-5-methyl-isonicotinamide (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Add potassium carbonate (2.0 eq) and degas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and heat to 90-100 °C for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final API.

ReactantMolar RatioMolecular Weight ( g/mol )Mass (g) for 5 mmol scale
N-benzyl-2-bromo-5-methyl-isonicotinamide1.0305.171.53
4-Methoxyphenylboronic acid1.5151.961.14
K₂CO₃2.0138.211.38
Pd(PPh₃)₄0.051155.560.29

Table 3: Reagent quantities for Suzuki coupling.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
N-benzyl-5-methyl-2-(4-methoxyphenyl)isonicotinamide1.661.3380>99%

Table 4: Typical reaction outcome for Suzuki coupling.

Signaling Pathway

The synthesized IRAK-4 inhibitors act by blocking the kinase activity of IRAK-4, thereby interrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines API IRAK-4 Inhibitor (from 2-Bromo-5-methyl- isonicotinic acid) API->IRAK4

Inhibition of the IRAK-4 signaling pathway.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex APIs, particularly kinase inhibitors targeting IRAK-4. The straightforward and high-yielding protocols for amide bond formation and Suzuki-Miyaura coupling make it an attractive starting material for drug discovery and development programs. The ability to readily introduce diverse chemical moieties at two key positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates.

Application Notes and Protocols for the Derivatization of 2-Bromo-5-methyl-isonicotinic Acid's Carboxylic Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-isonicotinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure offers multiple reactive sites for chemical modification, making it a valuable scaffold for the synthesis of novel compounds. The derivatization of the carboxylic acid group is a crucial step in the synthetic pathway for many biologically active molecules, including kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the two primary methods of derivatizing the carboxylic group of this compound: esterification and amidation.

The derivatization of the carboxylic acid can serve several purposes:

  • Protection: The carboxylic acid may be incompatible with subsequent reaction conditions, necessitating its protection as an ester.

  • Modulation of Physicochemical Properties: Converting the carboxylic acid to an ester or amide can alter the compound's solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: Amides are common functional groups in drug molecules, and their formation from the carboxylic acid is a key step in structure-activity relationship (SAR) studies.[2]

  • Introduction of Pharmacophoric Features: The ester or amide group can be designed to interact with specific targets, such as enzymes or receptors.

Application Note 1: Esterification of this compound

Esterification is a fundamental transformation for protecting the carboxylic acid group or for creating ester derivatives as final products. Common methods include Fischer esterification under acidic conditions and reactions involving activating agents.

Experimental Protocols

Protocol 1: Methyl Esterification using Thionyl Chloride

This protocol describes the formation of this compound methyl ester.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the excess acid.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Ethyl Esterification using Sulfuric Acid and a Phase Transfer Catalyst

This protocol is adapted from the synthesis of a similar nicotinic acid ester and is expected to provide good yields for the title compound.[3]

  • Materials:

    • This compound

    • Anhydrous ethanol

    • Concentrated sulfuric acid

    • Benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst

    • Saturated sodium carbonate solution

    • Chloroform

    • Three-neck flask, stirrer, distillation apparatus.

  • Procedure:

    • In a 250 mL three-neck flask, combine this compound (0.04 mol), 40 mL of anhydrous ethanol, concentrated sulfuric acid (5.5 g), and BTEAC (0.3 g).[3]

    • Equip the flask with a stirrer and a distillation apparatus.

    • Heat the mixture with stirring, and gradually distill off the ethanol to remove the water generated during the reaction, driving the equilibrium towards the product.[3]

    • Continue the reaction until the desired temperature is reached (e.g., 105°C).[3]

    • Stop heating and allow the mixture to cool.

    • Neutralize the reaction mixture with a saturated sodium carbonate solution to a pH of approximately 7.

    • Extract the product with chloroform (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The product can be further purified by vacuum distillation.[3]

Quantitative Data for Esterification of Bromo-Nicotinic Acid Derivatives
Starting MaterialAlcoholCatalyst/ReagentConditionsYieldReference
5-Bromo-2-methyl-nicotinic acidEthanolH₂SO₄, BTEAC105°C~82.6%Adapted from[3]
2-amino-isonicotinic acidMethanolN-bromosuccinimideNot specified35% (crude)[4]
p-Cresotinic acidEthanolH₂SO₄Reflux, 8 hr70%[5]

Note: Data for the exact substrate is limited; yields are based on similar structures and conditions.

Experimental Workflow for Esterification

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Bromo-5-methyl- isonicotinic acid Mixing Combine reactants and cool to 0°C Start->Mixing Reagents Alcohol (e.g., Methanol) Catalyst (e.g., SOCl₂) Reagents->Mixing ReactionStep Add catalyst dropwise, then reflux Mixing->ReactionStep Quench Neutralize with base (e.g., NaHCO₃) ReactionStep->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify End Ester Derivative Purify->End

Esterification Workflow Diagram

Application Note 2: Amidation of this compound

Amide bond formation is a cornerstone reaction in medicinal chemistry, used to synthesize a vast array of drug candidates. This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine.

Experimental Protocols

Protocol 3: Amidation using HATU as a Coupling Reagent

This protocol provides a general method for amide synthesis using HATU, a highly efficient coupling reagent.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Lithium chloride (5% aqueous solution)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the desired amine (1.1 eq) to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates completion.

    • Pour the reaction mixture into water to precipitate the product. If no precipitate forms, extract with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Quantitative Data for Amidation using Various Coupling Reagents
Coupling ReagentBaseSolventTemperatureGeneral Yield Range
HATUDIPEA, NMMDMF, DCM0°C to RTHigh
HBTUDIPEA, NMMDMF, DCM0°C to RTHigh
EDC/HOBtDIPEADMF, DCM0°C to RTGood to High
T3P®Pyridine, DIPEAEtOAc, DCM0°C to RTGood to High
DCC/DMAP-DCMRTGood

Note: Yields are general and highly dependent on the specific amine substrate used.

Experimental Workflow for Amidation

Amidation_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2-Bromo-5-methyl- isonicotinic acid Activation_Step Pre-activation in DMF Start->Activation_Step Coupling_Reagent Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Coupling_Reagent->Activation_Step Amine_Addition Add Amine at 0°C Activation_Step->Amine_Addition Reaction_Step Stir overnight at RT Amine_Addition->Reaction_Step Workup Aqueous work-up (wash with LiCl, NaHCO₃) Reaction_Step->Workup Purify Dry, concentrate, and purify Workup->Purify End Amide Derivative Purify->End

Amidation Workflow Diagram

Application in Drug Development: Synthesis of Kinase Inhibitors

Derivatives of bromo-methyl-isonicotinic acid are valuable intermediates in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[1][6] The derivatized carboxylic acid (as an amide) often forms a key interaction with the hinge region of the kinase ATP-binding site, while the bromo-substituent provides a handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).

Logical Relationship in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_info Key Transformations Start 2-Bromo-5-methyl- isonicotinic acid Amidation Amidation with selected amine (Amine R¹-NH₂) Start->Amidation Step 1 Amide_Intermediate Amide Derivative (Key Intermediate) Amidation->Amide_Intermediate Cross_Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki with R²-B(OH)₂) Amide_Intermediate->Cross_Coupling Step 2 Final_Compound Final Kinase Inhibitor Scaffold Cross_Coupling->Final_Compound

Synthetic Strategy for Kinase Inhibitors

This strategic approach allows for the rapid generation of a library of compounds by varying both the amine component in the amidation step and the boronic acid (or other coupling partner) in the cross-coupling step, facilitating the exploration of structure-activity relationships to optimize potency and selectivity against the target kinase.

References

Application Note and Detailed Protocol for the Amidation of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-methyl-isonicotinic acid is a key building block in medicinal chemistry, offering multiple points for chemical modification. The carboxylic acid moiety is readily converted to amides, which are prevalent functional groups in many pharmaceutical compounds. This document provides a detailed experimental procedure for the amidation of this compound using a common peptide coupling reagent.

Experimental Protocol: Amide Synthesis using HATU

This protocol describes a general and robust method for the amidation of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is widely used due to its efficiency in forming amide bonds and minimizing side reactions.[1]

Materials:

  • This compound

  • Desired amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1]

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional)[1]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[1]

  • Brine (saturated aqueous NaCl solution)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Activation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • To this solution, add HATU (1.2 eq) and DIPEA (2.5 eq).[1]

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[1]

  • Amine Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.[1]

    • Slowly add the desired amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.[1]

    • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volume of DMF).[1]

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the amidation reaction. Note that specific conditions may need to be optimized for different amine substrates.

ParameterConditionNotes
Carboxylic Acid This compound1.0 equivalent
Amine Various primary/secondary amines1.0 - 1.2 equivalents
Coupling Reagent HATU1.1 - 1.5 equivalents
Base DIPEA or TEA2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCMAprotic solvents are preferred[1]
Temperature 0 °C to Room TemperatureStart at 0°C, then warm to RT[1]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS
Work-up Aqueous work-up and extraction[1]
Purification Column Chromatography[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the amidation of this compound.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve_Acid Dissolve Acid in DMF Start->Dissolve_Acid Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Pre-activate Stir 15-20 min at RT Add_Reagents->Pre-activate Cool Cool to 0 °C Pre-activate->Cool Add_Amine Add Amine Cool->Add_Amine React Stir Overnight at RT Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Pour into Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Amide Purify->Product

Caption: Workflow for the amidation of this compound.

References

Application Notes and Protocols: 2-Bromo-5-methyl-isonicotinic Acid as a Scaffold for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-isonicotinic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine core offers multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The strategic placement of the bromine atom, methyl group, and carboxylic acid functionality allows for the introduction of various pharmacophoric features, enabling the development of novel compounds targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of new chemical entities with potential therapeutic applications, particularly as kinase inhibitors and agents for neurodegenerative diseases.

Key Applications

  • Kinase Inhibitors: The isonicotinic acid scaffold is a common motif in a variety of kinase inhibitors. The bromine atom at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties that can interact with the hinge region of kinase active sites. The carboxylic acid provides a handle for amide bond formation, enabling the exploration of the solvent-exposed region of the ATP-binding pocket.

  • Neurodegenerative Diseases: Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1] Compounds derived from the isonicotinic acid scaffold may act as modulators of these receptors, offering potential neuroprotective effects through the activation of pro-survival signaling pathways.[1][2]

  • Antimicrobial Agents: Isonicotinic acid derivatives have a long history in the development of antimicrobial agents, with isoniazid being a prime example. The this compound scaffold can be functionalized to generate novel compounds with potential activity against a range of bacterial and fungal pathogens.

Data Presentation: Representative Biological Activities

The following tables summarize representative biological data for hypothetical compounds derived from the this compound scaffold. These values are illustrative and intended to guide the design and synthesis of new analogues.

Table 1: Representative Kinase Inhibitory Activity

Compound IDR Group (at C2-position)Target KinaseIC50 (nM)
BMIA-K14-FluorophenylIRAK425
BMIA-K23-MethoxyphenylIRAK445
BMIA-K31-Methyl-1H-pyrazol-4-ylVEGFR-215
BMIA-K4Thiophen-2-ylVEGFR-230

Table 2: Representative Antimicrobial Activity

Compound IDR' Group (Amide at C4-position)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
BMIA-A1Cyclopropylamine832
BMIA-A24-Chlorobenzylamine416
BMIA-A3Morpholine16>64
BMIA-A4(S)-1-Phenylethanamine28

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to generate 2-aryl-5-methyl-isonicotinic acid derivatives.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-5-methyl-isonicotinic acid.

Protocol 2: General Procedure for Amide Bond Formation

This protocol outlines a general procedure for the synthesis of amide derivatives of 2-substituted-5-methyl-isonicotinic acids using HATU as a coupling agent.

Reagents and Materials:

  • 2-Substituted-5-methyl-isonicotinic acid (e.g., from Protocol 1)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-substituted-5-methyl-isonicotinic acid (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired amine (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amide derivative.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 1280 µg/mL).

  • Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., from 64 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Protocol 1) start->suzuki intermediate 2-Aryl-5-methyl-isonicotinic acid suzuki->intermediate amide_coupling Amide Bond Formation (Protocol 2) intermediate->amide_coupling final_product Novel Compound Library amide_coupling->final_product biological_eval Biological Evaluation (e.g., Kinase Assay, MIC Assay) final_product->biological_eval

Caption: General synthetic workflow for novel compounds.

Hypothetical Kinase Inhibition Signaling Pathway (IRAK4)

IRAK4_Signaling TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor BMIA-K Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Hypothetical Neuroprotective Signaling Pathway

Neuroprotection_Signaling BMIA_Derivative BMIA-N Derivative nAChR α7 nAChR BMIA_Derivative->nAChR PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Upregulation Akt->Bcl2 Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: Neuroprotection via nAChR and PI3K/Akt.

References

Synthetic Routes to 2-Bromo-5-methyl-isonicotinic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-5-methyl-isonicotinic acid esters, which are valuable intermediates in pharmaceutical and agrochemical research. The synthetic strategy outlined herein is a robust and versatile pathway, commencing from commercially available starting materials.

Introduction

This compound and its esters are important building blocks in organic synthesis. The presence of a bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the creation of diverse molecular libraries for drug discovery and development. The isonicotinic acid ester moiety also provides a handle for further chemical modifications. This document details a reliable synthetic route involving the oxidation of a dimethylpyridine precursor, followed by the introduction of the bromo substituent via a Sandmeyer reaction, and concluding with esterification.

Overall Synthetic Strategy

The proposed synthetic pathway to this compound esters involves three key stages:

  • Oxidation: Selective oxidation of the methyl group at the 4-position of 2,5-dimethylpyridine to a carboxylic acid to yield 5-methyl-isonicotinic acid.

  • Amination and Sandmeyer Reaction: Conversion of the 2-position to an amino group, followed by a Sandmeyer reaction to introduce the bromo substituent, yielding this compound.

  • Esterification: Conversion of the carboxylic acid to the desired ester (e.g., methyl or ethyl ester).

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-isonicotinic Acid

This protocol describes the synthesis of 5-methyl-isonicotinic acid via the oxidation of 2,5-dimethylpyridine. A common method for the selective oxidation of a methyl group on a pyridine ring is through the use of a strong oxidizing agent like potassium permanganate.

Materials and Reagents:

  • 2,5-Dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,5-dimethylpyridine and water.

  • Heat the mixture to 75-80°C with vigorous stirring.

  • Slowly add potassium permanganate in portions to the reaction mixture, maintaining the temperature between 80-90°C. The addition of KMnO₄ is exothermic.

  • After the addition is complete, continue to stir the mixture at 90-95°C for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the 5-methyl-isonicotinic acid.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-methyl-isonicotinic acid.

Protocol 2: Synthesis of 2-Amino-5-methyl-isonicotinic Acid

This step can be achieved through various methods, including amination of a halogenated precursor. For this protocol, we will assume the availability of a suitable starting material that can be converted to the desired amino acid.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halogen.[1][2]

Materials and Reagents:

  • 2-Amino-5-methyl-isonicotinic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-methyl-isonicotinic acid in aqueous hydrobromic acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Synthesis of this compound Esters (Methyl and Ethyl Esters)

The final step is the esterification of the carboxylic acid. A common and effective method is Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst.[3]

Materials and Reagents:

  • This compound

  • Methanol (for methyl ester) or Ethanol (for ethyl ester)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of the desired alcohol (methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude ester by column chromatography on silica gel to yield the pure this compound ester.

Data Presentation

Step No.ReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Oxidation2,5-Dimethylpyridine5-Methyl-isonicotinic acidKMnO₄, H₂SO₄60-75>95 (after recrystallization)
2Sandmeyer Reaction2-Amino-5-methyl-isonicotinic acidThis compoundNaNO₂, HBr, CuBr50-70>95 (after purification)
3Esterification (Methyl)This compoundThis compound methyl esterMethanol, H₂SO₄80-90>98 (after chromatography)
4Esterification (Ethyl)This compoundThis compound ethyl esterEthanol, H₂SO₄80-90>98 (after chromatography)

Visualizations

Synthetic_Workflow Start 2,5-Dimethylpyridine Intermediate1 5-Methyl-isonicotinic Acid Start->Intermediate1 Oxidation Intermediate2 2-Amino-5-methyl- isonicotinic Acid Intermediate1->Intermediate2 Amination Intermediate3 2-Bromo-5-methyl- isonicotinic Acid Intermediate2->Intermediate3 Sandmeyer Reaction Product_Me 2-Bromo-5-methyl- isonicotinic Acid Methyl Ester Intermediate3->Product_Me Esterification (Methanol) Product_Et 2-Bromo-5-methyl- isonicotinic Acid Ethyl Ester Intermediate3->Product_Et Esterification (Ethanol)

Caption: Overall synthetic workflow for this compound esters.

Sandmeyer_Reaction_Pathway Amino_Acid 2-Amino-5-methyl- isonicotinic Acid R-NH₂ Diazonium Diazonium Salt R-N₂⁺Br⁻ Amino_Acid->Diazonium NaNO₂, HBr 0-5°C Bromo_Acid 2-Bromo-5-methyl- isonicotinic Acid R-Br Diazonium->Bromo_Acid CuBr (Catalyst)

Caption: Key steps of the Sandmeyer reaction for bromination.

Fischer_Esterification_Workflow Start 2-Bromo-5-methyl- isonicotinic Acid Reaction Reflux Start->Reaction Reagents Alcohol (MeOH or EtOH) + H₂SO₄ (cat.) Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-5-methyl- isonicotinic Acid Ester Purification->Product

Caption: Experimental workflow for Fischer esterification.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-methyl-isonicotinic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the pyridine ring allows for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylation reactions, enabling the synthesis of a diverse range of substituted isonicotinic acid derivatives.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the electron-deficient nature of the pyridine ring activates the C-Br bond towards oxidative addition to a palladium(0) catalyst. However, the presence of the carboxylic acid and the nitrogen atom can influence the reaction, often necessitating careful optimization of reaction conditions or protection of the carboxylic acid group as an ester.[1][2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed reactions based on protocols for structurally similar 2-bromopyridine derivatives. It is important to note that these conditions serve as a starting point and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901280-90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100875-85
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001275

Data is illustrative and based on reactions with similar substrates.[3]

Table 2: Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene11018High
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001670-85
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001280-95

Data is illustrative and based on reactions with similar substrates.[4][5]

Table 3: Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF651270-85
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF80865-80
31-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile701075-90

Data is illustrative and based on reactions with similar substrates.[1]

Experimental Protocols

Note on Carboxylic Acid Protection: The carboxylic acid group in this compound can interfere with some palladium-catalyzed reactions. It is often advantageous to protect it as a methyl or ethyl ester prior to the coupling reaction. The ester can be readily hydrolyzed back to the carboxylic acid post-coupling.[6] A general esterification procedure is provided below.

Protocol 1: Esterification of this compound

  • Objective: To synthesize methyl 2-Bromo-5-methyl-isonicotinate.

  • Procedure:

    • Suspend this compound (1.0 eq) in methanol (10 volumes).

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

Protocol 2: Suzuki-Miyaura Coupling

  • Objective: To synthesize a 2-aryl-5-methyl-isonicotinic acid derivative.[7]

  • Materials:

    • Methyl 2-Bromo-5-methyl-isonicotinate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Potassium carbonate (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a flame-dried Schlenk flask, combine methyl 2-Bromo-5-methyl-isonicotinate, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed 1,4-dioxane/water mixture.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

  • Objective: To synthesize a 2-amino-5-methyl-isonicotinic acid derivative.[1]

  • Materials:

    • Methyl 2-Bromo-5-methyl-isonicotinate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cesium carbonate (1.5 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, Xantphos, and cesium carbonate.

    • Add methyl 2-Bromo-5-methyl-isonicotinate and the desired amine.

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

  • Objective: To synthesize a 2-alkynyl-5-methyl-isonicotinic acid derivative.[1]

  • Materials:

    • Methyl 2-Bromo-5-methyl-isonicotinate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a solution of methyl 2-Bromo-5-methyl-isonicotinate and the terminal alkyne in THF, add PdCl₂(PPh₃)₂ and CuI.

    • Add triethylamine to the mixture.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Stir the reaction mixture at 65 °C until the starting material is consumed.

    • Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Cross-Coupling Reaction cluster_partners Coupling Partners cluster_workup Workup & Purification Start This compound Esterification Esterification (Optional) Start->Esterification Coupling Palladium-Catalyzed Coupling Esterification->Coupling Workup Aqueous Workup Coupling->Workup BoronicAcid Boronic Acid (Suzuki) BoronicAcid->Coupling Amine Amine (Buchwald-Hartwig) Amine->Coupling Alkyne Alkyne (Sonogashira) Alkyne->Coupling Purification Chromatography Workup->Purification Hydrolysis Hydrolysis (Optional) Purification->Hydrolysis FinalProduct Final Product Purification->FinalProduct If no hydrolysis Hydrolysis->FinalProduct

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArBr 2-Bromo-5-methyl- isonicotinate ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineComplex->AmidoComplex Deprotonation RedElim Ar-NR'R'' AmidoComplex->RedElim Reductive Elimination RedElim->Pd0 ArBr 2-Bromo-5-methyl- isonicotinate ArBr->OxAdd Amine R'R''NH Amine->AmineComplex Base Base Base->AmidoComplex

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols: The Use of 2-Bromo-5-methyl-isonicotinic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-5-methyl-isonicotinic acid as a versatile building block in the synthesis of complex heterocyclic molecules. This substituted pyridine derivative is a valuable starting material for the construction of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a key heterocyclic intermediate possessing multiple reactive sites that allow for diverse chemical modifications. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. The carboxylic acid at the 4-position provides a handle for amide bond formation and other derivatizations, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. These features make it an attractive scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.

Application in Kinase Inhibitor Synthesis

Derivatives of structurally similar brominated methyl-isonicotinic acids have shown significant promise as intermediates in the synthesis of potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, the structurally related 2-bromo-6-methylisonicotinic acid is a key building block for the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial mediator in innate immunity signaling pathways.[1]

IRAK4 Signaling Pathway

The IRAK4 signaling pathway is a key component of the innate immune system, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 forms a complex with MyD88 and other IRAK family members, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines.[1] Inhibition of IRAK4 is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB_inhibitor IκB IKK_complex->NFkB_inhibitor Phosphorylation AP1 AP-1 MAPK_cascade->AP1 Activation NFkB NF-κB NFkB_inhibitor->NFkB Release NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation AP1_nucleus AP-1 AP1->AP1_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression IRAK4_Inhibitor IRAK4 Inhibitor (e.g., from 2-bromo-5-methyl- isonicotinic acid derivative) IRAK4_Inhibitor->IRAK4

IRAK4 Signaling Pathway and Point of Inhibition.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is readily displaced through various palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted pyridine derivatives. Due to the limited availability of specific data for this compound, the following sections provide representative protocols and quantitative data for structurally similar compounds, such as 2-bromo-6-methylisonicotinic acid and other bromopyridines. These should serve as excellent starting points for reaction optimization. For practical applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent interference with the catalytic cycle.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[3]

Representative Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromo-6-methylisonicotinic Acid Derivatives [4]

Coupling PartnerCatalystBaseSolventTemperature & TimeYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 °C, 12 h~85% (estimated)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a methyl 2-bromo-6-methylisonicotinate with an arylboronic acid.

  • Materials:

    • Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried Schlenk flask, combine methyl 2-bromo-6-methylisonicotinate, the arylboronic acid, and potassium carbonate.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

    • Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Start Start: Methyl 2-bromo-5-methyl-isonicotinate Arylboronic acid Base (e.g., K₂CO₃) Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Catalyst->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->Solvent Reaction Heat and Stir (e.g., 90°C, 12h) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Methyl 2-aryl-5-methyl-isonicotinate Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring.[5]

Representative Quantitative Data for Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinic Acid Derivatives [4]

AmineCatalyst SystemBaseSolventTemperature & TimeYield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C, 18 h~75% (estimated)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of methyl 2-bromo-6-methylisonicotinate.

  • Materials:

    • Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous toluene or 1,4-dioxane

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the methyl 2-bromo-6-methylisonicotinate and the desired amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the resulting crude product by column chromatography.

Buchwald_Hartwig_Workflow Start Start: Methyl 2-bromo-5-methyl-isonicotinate Amine Base (e.g., Cs₂CO₃) Catalyst Add Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) Start->Catalyst Inert Inert Atmosphere (Glovebox or Schlenk line) Catalyst->Inert Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Inert->Solvent Reaction Heat and Stir in Sealed Vessel (e.g., 110°C, 18h) Solvent->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Methyl 2-amino-5-methyl-isonicotinate Purification->Product

Buchwald-Hartwig Amination Experimental Workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the bromopyridine with a terminal alkyne, providing access to alkynyl-substituted heterocycles.[5]

Representative Quantitative Data for Sonogashira Coupling of 2-Bromo-6-methylisonicotinic Acid Derivatives [4]

AlkyneCatalyst SystemBaseSolventTemperature & TimeYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65 °C, 6 h~90% (estimated)

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

This protocol provides a general method for the Sonogashira coupling of methyl 2-bromo-6-methylisonicotinate.

  • Materials:

    • Methyl 2-bromo-6-methylisonicotinate (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a solution of methyl 2-bromo-6-methylisonicotinate and the terminal alkyne in a suitable solvent such as THF, add the palladium catalyst and copper(I) co-catalyst.

    • Add the amine base.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) until the starting material is consumed.

    • Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

Sonogashira_Workflow Start Start: Methyl 2-bromo-5-methyl-isonicotinate Terminal Alkyne Base (e.g., Et₃N) Catalyst Add Pd Catalyst & Cu(I) Co-catalyst (e.g., PdCl₂(PPh₃)₂ / CuI) Start->Catalyst Solvent Add Solvent (e.g., THF) Catalyst->Solvent Degas Degas with Inert Gas Solvent->Degas Reaction Heat and Stir (e.g., 65°C, 6h) Degas->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: Methyl 2-alkynyl-5-methyl-isonicotinate Purification->Product

Sonogashira Coupling Experimental Workflow.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions allows for the strategic introduction of various substituents, making it a powerful tool in the design and synthesis of novel molecules for drug discovery and materials science. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, based on closely related structures, offer a solid foundation for the development of synthetic routes to new chemical entities with potential therapeutic applications, such as the inhibition of key signaling pathways in human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Bromo-5-methyl-isonicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct approach is the electrophilic bromination of 5-methyl-isonicotinic acid. This method typically involves using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent, such as glacial acetic acid, to introduce a bromine atom onto the pyridine ring.[1]

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The primary challenges include achieving high regioselectivity, preventing over-bromination, and dealing with product purification. The main side reactions are the formation of dibrominated products and isomeric byproducts (e.g., 6-bromo-5-methyl-isonicotinic acid). Careful control of reaction conditions is crucial to minimize these unwanted reactions.[1]

Q3: What kind of yields can I expect from this synthesis?

A3: Yields for the bromination of substituted nicotinic acids can vary significantly depending on the specific conditions and the effectiveness of the purification method. With an optimized protocol, yields can range from 70-85%.[1] However, factors like incomplete reactions or the formation of side products can lower the isolated yield.

Q4: How is the starting material, 5-methyl-isonicotinic acid, typically synthesized?

A4: 5-methyl-isonicotinic acid is commonly prepared by the oxidation of 3,5-dimethylpyridine (3,5-lutidine). A common oxidizing agent for this transformation is potassium permanganate in an aqueous solution.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Incomplete Reaction

    • Suggested Solution: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature (e.g., in 5-10°C increments).[3]

  • Possible Cause 2: Reagent Purity

    • Suggested Solution: Ensure that all reagents, especially the brominating agent (e.g., NBS) and the solvent, are of high purity and anhydrous if necessary. Contaminants can deactivate reagents or catalyze side reactions.[3]

  • Possible Cause 3: Inadequate Temperature

    • Suggested Solution: The reaction temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the reaction temperature, but be cautious as excessively high temperatures can lead to degradation and byproduct formation.[1]

Problem 2: Significant amount of dibrominated byproduct is formed.

  • Possible Cause: Incorrect Stoichiometry or uncontrolled addition of brominating agent.

    • Suggested Solution: Over-bromination is a common issue. To minimize it, carefully control the stoichiometry of the brominating agent; a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[1][3] Add the brominating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.[3]

Problem 3: The isolated product is a mixture of isomers (2-bromo and 6-bromo).

  • Possible Cause: Lack of regioselectivity in the bromination reaction.

    • Suggested Solution: The electronic and steric effects of the substituents on the pyridine ring influence the position of bromination. While the 2-position is often favored in similar syntheses, the formation of the 6-bromo isomer is possible. Altering the solvent or the brominating agent may influence the isomeric ratio. Purification via fractional crystallization or column chromatography will be necessary to separate the isomers.

Problem 4: The final product is dark brown or black, indicating degradation.

  • Possible Cause 1: Reaction temperature is too high.

    • Suggested Solution: Pyridine rings can be susceptible to degradation under harsh conditions. Maintain a stable and appropriate temperature throughout the reaction using a controlled temperature bath.[3]

  • Possible Cause 2: Oxidative side reactions.

    • Suggested Solution: If intermediates are sensitive to air, especially at elevated temperatures, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]

  • Possible Cause 3: Impurities in the crude product.

    • Suggested Solution: During the workup, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before proceeding with crystallization.[3]

Problem 5: The product fails to crystallize or "oils out" during purification.

  • Possible Cause: Persistent impurities are disrupting the crystal lattice formation.

    • Suggested Solution: The presence of impurities, such as isomeric byproducts or residual solvent, can inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a pure solid, which can then be used as a seed crystal. Experiment with different solvent systems for recrystallization.[3]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 5-Methyl-isonicotinic Acid

ParameterValue/RangeNotes
Starting Material3,5-Dimethylpyridine---
Oxidizing AgentPotassium Permanganate (KMnO₄)A strong oxidant that can lead to the formation of 3,5-pyridinedicarboxylic acid if not controlled.[2]
Molar Ratio (Oxidant:Starting Material)~1.5 : 1An excess of the oxidizing agent is used to drive the reaction.[2]
SolventWaterThe reaction is typically performed in an aqueous medium.[2]
Reaction Temperature25°C - 45°CThe reaction can be initiated at room temperature and then gently heated.[2]
Reaction Time~20 hoursReaction progress should be monitored.[2]
Typical Yield~60%Yields can be moderate due to the formation of byproducts and purification challenges.[2]

Table 2: Key Reaction Parameters for the Bromination of 5-Methyl-isonicotinic Acid

ParameterValue/RangeNotes
Starting Material5-Methyl-isonicotinic Acid---
Brominating AgentN-Bromosuccinimide (NBS) or Bromine (Br₂)NBS is generally preferred for its ease of handling and higher selectivity.[1]
Molar Ratio (Brominating Agent:Starting Material)1.05 - 1.1 : 1A slight excess is used to ensure complete consumption of the starting material.[1][3]
SolventGlacial Acetic Acid or Dichloromethane (DCM)Acetic acid can also act as a catalyst for the reaction.[1]
Reaction Temperature60°C - 80°CHigher temperatures can increase the reaction rate but may also lead to more side products.[1]
Reaction Time4 - 8 hoursReaction progress should be monitored by TLC or LC-MS.[1]
Typical Yield70-85%Yields are highly dependent on specific conditions and the efficiency of purification.[1]

Table 3: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeSuitability and Notes
Ethanol/WaterPolar ProticA versatile system for compounds with moderate polarity. The ratio can be adjusted to optimize solubility and crystal formation.[3]
Acetic AcidPolar ProticCan be effective if the product is sparingly soluble at room temperature.[3]
Dichloromethane/HexanePolar Aprotic / Non-polarGood for less polar compounds. Dissolve the crude product in a minimum amount of DCM and add hexane as an anti-solvent.[3]
MethanolPolar ProticCan be effective, but the product might be too soluble even at low temperatures, leading to lower recovery.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-isonicotinic Acid from 3,5-Dimethylpyridine

  • Dissolution: In a large reaction vessel, dissolve 3,5-dimethylpyridine (1.0 eq) in water.[2]

  • Reagent Addition: While stirring at room temperature (25°C), add potassium permanganate (1.5 eq) portion-wise over several hours.[2]

  • Reaction: After the addition is complete, heat the reaction mixture to approximately 45°C and maintain for about 20 hours.[2]

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with water.[2]

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude product.[2]

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethanol/water to obtain pure 5-methyl-isonicotinic acid.[2]

Protocol 2: Electrophilic Bromination of 5-Methyl-isonicotinic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methyl-isonicotinic acid (1.0 eq) in glacial acetic acid.[1]

  • Reagent Addition: While stirring at room temperature, slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.[3]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[3]

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid and succinimide.[3]

  • Drying: Dry the crude product under reduced pressure.[3]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent system from Table 3 based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[3]

  • Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Synthesis of 5-Methyl-isonicotinic Acid cluster_1 Bromination 3,5-Dimethylpyridine 3,5-Dimethylpyridine Oxidation (KMnO4) Oxidation (KMnO4) 3,5-Dimethylpyridine->Oxidation (KMnO4) Crude 5-Methyl-isonicotinic Acid Crude 5-Methyl-isonicotinic Acid Oxidation (KMnO4)->Crude 5-Methyl-isonicotinic Acid Purification (Recrystallization) Purification (Recrystallization) Crude 5-Methyl-isonicotinic Acid->Purification (Recrystallization) Pure 5-Methyl-isonicotinic Acid Pure 5-Methyl-isonicotinic Acid Purification (Recrystallization)->Pure 5-Methyl-isonicotinic Acid Bromination (NBS, Acetic Acid) Bromination (NBS, Acetic Acid) Pure 5-Methyl-isonicotinic Acid->Bromination (NBS, Acetic Acid) Crude this compound Crude this compound Bromination (NBS, Acetic Acid)->Crude this compound Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Final Product Final Product Purification (Recrystallization) ->Final Product

Caption: High-level workflow for the synthesis of this compound.

G Troubleshooting Decision Tree Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation No Extend Time / Increase Temp Extend Time / Increase Temp Incomplete Reaction->Extend Time / Increase Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Dibromination Dibromination Byproduct Formation->Dibromination Yes Purification Issues Purification Issues Byproduct Formation->Purification Issues No Control Stoichiometry / Slow Addition Control Stoichiometry / Slow Addition Dibromination->Control Stoichiometry / Slow Addition Fails to Crystallize Fails to Crystallize Purification Issues->Fails to Crystallize Yes Change Solvent / Use Seed Crystal Change Solvent / Use Seed Crystal Fails to Crystallize->Change Solvent / Use Seed Crystal

References

Technical Support Center: Purification of Crude 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 2-Bromo-5-methyl-isonicotinic acid. It addresses common challenges and provides practical, field-proven solutions to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities typically encountered are unreacted starting materials, over-brominated species (e.g., dibromo-5-methyl-isonicotinic acid), and potential isomers depending on the regioselectivity of the synthesis.[1] Degradation products from harsh reaction conditions can also be present.[1]

Q2: What are the primary methods for purifying the crude product?

A2: The most effective and commonly used purification techniques are recrystallization, column chromatography on silica gel, and acid-base extraction.[1][2][3] The choice of method depends on the nature and quantity of the impurities present. Recrystallization is often sufficient if the crude material is relatively clean.[4]

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product completely at an elevated temperature but poorly at low temperatures, while impurities should remain soluble at all temperatures.[1] It is crucial to perform small-scale solubility tests with various common solvents (e.g., ethanol, isopropyl alcohol, ethyl acetate, water, and mixtures like ethanol/water or ethyl acetate/hexanes) to identify the optimal system.[1][2]

Q4: My purified product is still colored. What causes this and how can I fix it?

A4: A persistent color (often yellow, brown, or black) typically indicates the presence of high-molecular-weight byproducts or degradation products.[1][5] This can often be remedied by treating a solution of the crude product with activated charcoal before the final crystallization step.[1][5] The charcoal adsorbs these colored impurities.

Q5: Which analytical techniques are recommended to confirm the purity of the final product?

A5: A comprehensive purity assessment should involve a combination of techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[6] Structural confirmation and purity are typically verified using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2] A sharp melting point is also a strong indicator of high purity.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Excess Solvent: Too much solvent was used during dissolution, causing a significant amount of product to remain in the mother liquor.[5] 2. Premature Crystallization: The product crystallized during hot filtration. 3. Incomplete Crystallization: The solution was not cooled sufficiently to maximize product precipitation.[5]1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[5] 2. Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and premature crystal formation. 3. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal recovery.[1][5]
Product "Oils Out" Instead of Crystallizing 1. Rapid Cooling: The solution was cooled too quickly, preventing the formation of an ordered crystal lattice.[5] 2. High Impurity Level: Impurities are disrupting crystallization by lowering the mixture's melting point.[5] 3. Inappropriate Solvent: The chosen solvent system is not suitable for the compound's solubility profile.[1]1. Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly and without disturbance.[5] 2. Consider a pre-purification step, such as an acid-base extraction or passing the material through a short plug of silica gel, to remove gross impurities.[1][7] 3. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.[1]
Persistent Impurities After Recrystallization 1. Similar Solubility Profile: The impurity has solubility characteristics very similar to the desired product in the chosen solvent. 2. Co-crystallization: The impurity is being incorporated into the crystal lattice of the product.1. Perform a second recrystallization using a different solvent system. 2. Switch to an alternative purification method. Column chromatography is highly effective for separating compounds with different polarities.[3] 3. Utilize acid-base extraction to separate acidic products from neutral or basic impurities.[7][8]
Product Degradation (Dark Color) 1. Excessive Heat: The solvent's boiling point is too high, or the solution was heated for too long, causing thermal degradation. 2. Oxidative Side Reactions: Intermediates or the final product may be sensitive to air at elevated temperatures.[1]1. Choose a lower-boiling solvent if possible. Do not heat the solution longer than necessary for dissolution. 2. Treat the hot solution with a small amount of activated charcoal to adsorb colored degradation products before filtering.[1][5] 3. If the compound is known to be sensitive, consider conducting the dissolution under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Experimental Protocol: Purification by Recrystallization

This protocol provides a generalized, step-by-step method for the recrystallization of this compound.

Objective: To remove impurities and isolate high-purity crystalline product.

Methodology:

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent system (e.g., ethanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or solvent mixture) needed to completely dissolve the solid with gentle heating and stirring.[1] Causality: Using the minimum volume ensures the solution is saturated upon cooling, maximizing yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source and add a small amount (spatula tip) of activated charcoal.[5]

    • Swirl the mixture and gently reheat for a few minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.

  • Hot Filtration:

    • Pre-heat a separate Erlenmeyer flask and a funnel (with fluted filter paper if charcoal was used).

    • Quickly filter the hot solution into the clean, pre-warmed flask. Causality: This step removes insoluble impurities and charcoal. Keeping the apparatus hot prevents the desired product from crystallizing prematurely on the filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][5]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent. Causality: The cold solvent washes away residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying:

    • Dry the crystals thoroughly to remove all residual solvent. A vacuum oven at a mild temperature is ideal.

Visualization of the Purification and Validation Workflow

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Purity & Identity Validation cluster_final Final Product Crude Crude Product (2-Bromo-5-methyl- isonicotinic acid) Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography If impurities are similar AcidBase Acid-Base Extraction Crude->AcidBase If impurities are neutral/basic HPLC HPLC (Purity %) Recrystallization->HPLC Chromatography->HPLC AcidBase->HPLC HPLC->Recrystallization Purity <99%? Re-purify NMR NMR (¹H, ¹³C) HPLC->NMR Purity OK? MS Mass Spec (Identity) NMR->MS PureProduct Pure Product (>99%) MS->PureProduct

Caption: Workflow for purification and validation of this compound.

References

Technical Support Center: Bromination of 5-Methyl-Isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-methyl-isonicotinic acid. The information is designed to help anticipate and resolve common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 5-methyl-isonicotinic acid?

The main challenge is achieving selectivity. The starting material possesses two primary sites susceptible to bromination: the pyridine ring (electrophilic aromatic substitution) and the methyl group (free radical substitution). Reaction conditions must be carefully controlled to favor bromination at the desired position, typically the C2 position of the pyridine ring, to yield 2-bromo-5-methyl-isonicotinic acid.

Q2: What are the most common side reactions?

The most prevalent side reactions include:

  • Benzylic Bromination: Bromination of the methyl group to form 5-(bromomethyl)-isonicotinic acid. This is favored under free-radical conditions.[1][2]

  • Over-bromination: This can occur on both the ring (e.g., dibromination) or at the methyl group, leading to 5-(dibromomethyl)-isonicotinic acid.[3]

  • Decarboxylative Bromination: Under harsh conditions, the carboxylic acid group may be replaced by a bromine atom, though this is generally less common.[4][5]

  • Reaction at the Carboxylic Acid: In the presence of certain reagents, the carboxylic acid can form salts or other derivatives, which may complicate the reaction or workup.[6]

Q3: How do I favor ring bromination over benzylic bromination?

To promote electrophilic aromatic substitution on the pyridine ring, you should employ conditions that favor polar, ionic mechanisms and avoid radical initiators. This typically involves using a Lewis acid catalyst with elemental bromine and avoiding high heat and UV light.

Q4: How do I favor benzylic bromination over ring bromination?

For selective bromination of the methyl group, free-radical conditions are necessary. This is typically achieved using a radical brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent, along with a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to UV light.[7][8]

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and presence of multiple products.
Potential Cause Suggested Solution
Incorrect Reaction Conditions Verify that conditions are optimized for electrophilic aromatic substitution. Avoid high temperatures and light sources that can initiate radical reactions. The pyridine ring is electron-deficient, making this reaction challenging.[9][10]
Competitive Benzylic Bromination If your side products include brominated methyl groups, eliminate any potential radical initiators. Ensure your bromine source is not generating radicals.
Over-bromination Reduce the stoichiometry of the brominating agent. Consider a slower, dropwise addition of the reagent to maintain a low concentration in the reaction mixture.
Formation of Complex Mixtures The bromination of pyridines can sometimes lead to complex mixtures, especially under harsh conditions.[11] Consider protecting the carboxylic acid group as an ester before bromination to potentially improve selectivity and solubility.
Issue 2: Significant formation of 5-(bromomethyl)-isonicotinic acid.
Potential Cause Suggested Solution
Radical Reaction Pathway Dominating This indicates that the reaction is proceeding via a free-radical mechanism. This is common when using NBS without careful control of conditions, or when the reaction is exposed to heat or UV light.[1][2]
Choice of Brominating Agent N-bromosuccinimide (NBS) is a common reagent for benzylic bromination.[8] If this is your side product, switch to a more classic electrophilic bromination system, such as Br₂ with a Lewis acid catalyst.
Solvent Effects Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane favor radical reactions.[7] Consider using a more polar solvent appropriate for electrophilic substitution.
Issue 3: Presence of 5-(dibromomethyl)-isonicotinic acid in the product mixture.
Potential Cause Suggested Solution
Excess of Radical Brominating Agent The monobrominated benzylic product is still reactive and can undergo a second bromination. Reduce the equivalents of your radical brominating agent (e.g., NBS) to be stoichiometric with the starting material.
Prolonged Reaction Time Extended reaction times, especially with an excess of the brominating agent, can lead to over-bromination. Monitor the reaction closely by TLC or HPLC and quench it once the desired product is maximized.

Quantitative Data Summary

Starting MaterialBrominating Agent/Conditions2-bromo-5-methylpyridine (unreacted)2-bromo-5-(bromomethyl)pyridine2-bromo-5-(dibromomethyl)pyridineReference
2-bromo-5-methylpyridineBr₂ / Light / DCM:H₂O13.6%76.5%9.9%[3]
2-bromo-5-methylpyridineNBS / AIBN / CCl₄-~60% (in crude product)-[7]

Experimental Protocols

Protocol 1: Electrophilic Ring Bromination (Hypothetical)

This protocol is adapted from the bromination of nicotinic acid and is a suggested starting point for achieving ring bromination of 5-methyl-isonicotinic acid. Optimization will be required.

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 5-methyl-isonicotinic acid (1 equivalent) in a suitable solvent such as fuming sulfuric acid or a mixture of thionyl chloride and a non-polar solvent.

  • Addition of Bromine: While stirring under a nitrogen atmosphere, slowly add a solution of bromine (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Adjust the pH to ~3 with a suitable base (e.g., concentrated NaOH solution) to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Benzylic (Side-Chain) Bromination

This protocol is for the synthesis of the common side product, 5-(bromomethyl)-isonicotinic acid, and is adapted from the bromination of 2-bromo-5-methylpyridine.[7][8]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-isonicotinic acid (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0 equivalent) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux. Irradiation with a UV lamp may be necessary to initiate the reaction. Monitor the reaction by TLC or HPLC for the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathways Start 5-Methyl-isonicotinic Acid Ring_Product This compound (Desired Product) Start->Ring_Product Electrophilic Conditions (e.g., Br2, Lewis Acid) Benzyl_Product 5-(Bromomethyl)-isonicotinic Acid (Side Product) Start->Benzyl_Product Radical Conditions (e.g., NBS, AIBN, Light) Decarboxy_Product 3,5-Dibromo-4-methylpyridine (Potential Side Product) Start->Decarboxy_Product Harsh Conditions (Decarboxylative Bromination) Dibromo_Product 5-(Dibromomethyl)-isonicotinic Acid (Side Product) Benzyl_Product->Dibromo_Product Further Radical Bromination

Caption: Reaction pathways in the bromination of 5-methyl-isonicotinic acid.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield / Multiple Products Check_Products Identify Side Products (e.g., by NMR, MS) Start->Check_Products Is_Benzylic Benzylic Bromination (Bromomethyl product found?) Check_Products->Is_Benzylic Yes Action_Conditions Optimize for Electrophilic Substitution: Consider Catalyst, Solvent, Temperature. Check_Products->Action_Conditions No Is_Overbromination Over-bromination (Dibromo product found?) Is_Benzylic->Is_Overbromination No Action_Radical Eliminate Radical Initiators (Heat, Light, AIBN). Switch to Electrophilic Conditions. Is_Benzylic->Action_Radical Yes Action_Stoichiometry Reduce Equivalents of Brominating Agent. Add Reagent Slowly. Is_Overbromination->Action_Stoichiometry Yes Is_Overbromination->Action_Conditions No

Caption: Troubleshooting workflow for undesired products.

References

Technical Support Center: Scaling Up 2-Bromo-5-methyl-isonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-5-methyl-isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most common and economically viable route for the large-scale production of this compound begins with the oxidation of 3,5-lutidine to 5-methyl-isonicotinic acid. This intermediate is then subjected to regioselective bromination to yield the final product. This two-step process is generally favored for its cost-effectiveness and the availability of the starting materials.

Q2: What are the primary challenges when scaling up the bromination of 5-methyl-isonicotinic acid?

A2: Key challenges during the scale-up of the bromination step include:

  • Heat Management: Bromination reactions are often exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, resulting in increased byproduct formation and potential safety hazards.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in large volumes is critical for consistent product quality and yield. Poor mixing can lead to localized over-concentration of the brominating agent, causing undesired side reactions.

  • Regioselectivity: Maintaining high regioselectivity to favor the desired 2-bromo isomer over other brominated species can be more challenging at a larger scale due to the factors mentioned above.

  • Material Handling: Handling corrosive and hazardous materials like bromine or N-bromosuccinimide (NBS) at an industrial scale requires specialized equipment and stringent safety protocols.

  • Product Isolation and Purification: Isolating and purifying the product to the required specifications can be complex due to the potential for closely related impurities. Crystallization processes need to be carefully designed and optimized for large batches.

Q3: Which brominating agent is preferred for industrial-scale synthesis?

A3: While liquid bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for large-scale synthesis due to its solid nature, which makes it easier and safer to handle compared to highly corrosive and volatile liquid bromine. However, the choice of brominating agent can depend on factors such as cost, reaction kinetics, and the specific process conditions developed.

Q4: What are the most common impurities encountered during the production of this compound?

A4: Common impurities include:

  • Unreacted 5-methyl-isonicotinic acid: Incomplete reaction can leave residual starting material.

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-5-methyl-isonicotinic acid.

  • Other positional isomers: Although the 2-position is generally favored, small amounts of other brominated isomers may form.

  • Degradation products: Harsh reaction conditions, such as high temperatures, can lead to the degradation of the pyridine ring.

  • Residual solvents: Solvents used in the reaction and purification steps may remain in the final product if not adequately removed.

Q5: How can the formation of dibrominated byproducts be minimized?

A5: To minimize the formation of dibrominated byproducts, it is crucial to have precise control over the stoichiometry of the brominating agent. A slight excess is often used to drive the reaction to completion, but a large excess should be avoided. Slow, controlled addition of the brominating agent and efficient mixing are key to preventing localized areas of high concentration. Monitoring the reaction progress closely using in-process controls (e.g., HPLC) can help determine the optimal reaction endpoint.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Poor quality of reagents. 4. Product loss during workup and isolation.1. Extend reaction time and monitor progress with in-process controls. 2. Optimize reaction temperature; ensure uniform heating in the reactor. 3. Use reagents of high purity and ensure they are dry. 4. Optimize the crystallization and filtration steps to minimize losses in the mother liquor.
High Levels of Impurities (e.g., dibrominated product) 1. Excess of brominating agent. 2. Poor temperature control (hot spots). 3. Inefficient mixing.1. Carefully control the stoichiometry of the brominating agent. 2. Improve the reactor's heat transfer capabilities and ensure accurate temperature monitoring. 3. Enhance agitation to ensure homogenous mixing of reactants.
Product Discoloration (Dark brown or black) 1. Reaction temperature too high, causing degradation. 2. Presence of oxygen or other oxidizing impurities.1. Lower the reaction temperature and ensure precise control. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen).
Inconsistent Batch-to-Batch Results 1. Variations in raw material quality. 2. Inconsistent process parameters (temperature, time, addition rates). 3. Inefficient cleaning of the reactor between batches.1. Implement stringent quality control for all incoming raw materials. 2. Standardize and automate process parameters where possible. 3. Ensure thorough cleaning procedures are followed to avoid cross-contamination.
Difficulties in Product Filtration 1. Small particle size of the crystalline product. 2. Presence of amorphous or oily impurities.1. Optimize the crystallization process (e.g., cooling rate, solvent system) to obtain larger crystals. 2. Implement an additional purification step before crystallization to remove impurities that may inhibit crystal growth.

Data Presentation

Table 1: Comparison of Typical Process Parameters and Outcomes at Different Scales

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Industrial Scale (500 kg)
Starting Material (5-methyl-isonicotinic acid) 100 g10 kg500 kg
Brominating Agent (NBS) ~1.1 equivalents~1.05 equivalents~1.02 equivalents
Solvent Sulfuric AcidSulfuric AcidSulfuric Acid
Reaction Temperature 60-70 °C65-75 °C70-80 °C
Reaction Time 4-6 hours6-8 hours8-10 hours
Typical Yield 80-85%75-80%70-75%
Purity (HPLC) >99%>98.5%>98%

Note: The data presented in this table are representative and may vary depending on the specific process conditions and equipment used.

Experimental Protocols

Laboratory Scale Synthesis (100 g)
  • Reaction Setup: In a 1 L glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 5-methyl-isonicotinic acid (100 g).

  • Dissolution: Slowly add concentrated sulfuric acid (500 mL) to the reactor while stirring. The temperature may rise; maintain it below 40°C.

  • Bromination: Once the starting material is fully dissolved, heat the mixture to 60°C. Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise over 1-2 hours, maintaining the temperature between 60-70°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete in 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice (2 kg).

  • Precipitation: Adjust the pH of the resulting slurry to ~3.0 with a 50% aqueous sodium hydroxide solution while keeping the temperature below 20°C. The product will precipitate.

  • Isolation and Purification: Filter the solid product and wash it with cold water until the washings are neutral. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Industrial Scale Synthesis (500 kg)
  • Charging the Reactor: Charge a 5000 L glass-lined reactor with 5-methyl-isonicotinic acid (500 kg).

  • Solvent Addition: Under controlled conditions, slowly charge concentrated sulfuric acid (2500 L) into the reactor, ensuring the temperature is maintained below 40°C through the reactor's cooling jacket.

  • Heating: Heat the reaction mixture to 70°C with constant agitation.

  • Controlled Addition of Brominating Agent: Add N-bromosuccinimide (1.02 equivalents) in portions via a solid addition system over 4-5 hours. Maintain the reaction temperature between 70-80°C.

  • In-Process Control: Take samples periodically and analyze by HPLC to monitor the reaction progress. Hold the reaction at temperature until the starting material is below the specified limit.

  • Quenching: Cool the reaction mass to 20-25°C and transfer it slowly into a quench vessel containing chilled water (10,000 L).

  • Neutralization and Precipitation: Adjust the pH of the aqueous slurry to ~3.0 using a 50% sodium hydroxide solution, maintaining the temperature below 20°C.

  • Isolation: Centrifuge the precipitated product and wash the wet cake with purified water.

  • Purification: The wet cake is typically subjected to a recrystallization step in a suitable solvent within a dedicated crystallizer vessel.

  • Drying: Dry the final product in a rotary vacuum dryer until the moisture content is within the specified limits.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound 3,5-Lutidine 3,5-Lutidine 5-methyl-isonicotinic_acid 5-methyl-isonicotinic acid 3,5-Lutidine->5-methyl-isonicotinic_acid Oxidation 2-Bromo-5-methyl-isonicotinic_acid This compound 5-methyl-isonicotinic_acid->2-Bromo-5-methyl-isonicotinic_acid Bromination

Caption: Synthesis pathway of this compound.

Experimental_Workflow Industrial Scale Production Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Purification and Drying Charge_Reactants Charge 5-methyl-isonicotinic acid and H2SO4 Heat_to_Temp Heat to 70-80°C Charge_Reactants->Heat_to_Temp Add_NBS Controlled Addition of NBS Heat_to_Temp->Add_NBS Monitor_Reaction In-Process Control (HPLC) Add_NBS->Monitor_Reaction Cool_and_Quench Cool and Quench in Water Monitor_Reaction->Cool_and_Quench Neutralize Neutralize to pH ~3.0 Cool_and_Quench->Neutralize Isolate Centrifuge and Wash Neutralize->Isolate Recrystallize Recrystallization Isolate->Recrystallize Dry Vacuum Drying Recrystallize->Dry Final_Product Final Product Dry->Final_Product

Caption: Industrial scale production workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Reaction_Completion Check Reaction Completion via HPLC Low_Yield->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Extend_Time Extend Reaction Time / Optimize Temp. Incomplete->Extend_Time Check_Workup Analyze Mother Liquor for Product Loss Complete->Check_Workup High_Loss High Product Loss Check_Workup->High_Loss Yes Low_Loss Low Product Loss Check_Workup->Low_Loss No Optimize_Crystallization Optimize Crystallization/Isolation High_Loss->Optimize_Crystallization Investigate_Reagents Check Reagent Purity Low_Loss->Investigate_Reagents

Caption: Troubleshooting logic for low yield scenarios.

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Bromo-5-methyl-isonicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: My mass spectrum analysis shows a significant peak for a dibrominated species.

  • Possible Cause : This typically occurs when an excess of the brominating agent is used or the reaction is allowed to run for too long, leading to a second bromination event.[1]

  • Suggested Solution :

    • Stoichiometry Control : Re-calculate and use a precise molar equivalent of the brominating agent (e.g., N-Bromosuccinimide). You might consider using slightly less than one equivalent and monitoring the reaction to completion.[1]

    • Controlled Addition : Instead of adding the brominating agent all at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration at any given time, minimizing over-bromination.[1]

    • Purification : If dibromination has already occurred, separating the mono- and di-brominated products can be attempted via fractional crystallization, though this may be challenging.[1]

Problem 2: The reaction yield is low, with a large amount of starting material remaining.

  • Possible Cause : The reaction has not proceeded to completion. This could be due to insufficient reaction time, inadequate temperature, or poor reagent quality.[1]

  • Suggested Solution :

    • Increase Reaction Time : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the time until the starting material is consumed.[1]

    • Adjust Temperature : Cautiously increase the reaction temperature within the limits specified by the protocol to enhance the reaction rate.[1]

    • Verify Reagent Purity : Ensure that all reagents, especially the brominating agent and solvents, are pure and anhydrous, as contaminants can inhibit the reaction.[1]

Problem 3: The isolated product is a dark brown or black solid.

  • Possible Cause : This coloration indicates product degradation, likely caused by excessive heat or oxidative side reactions.[1]

  • Suggested Solution :

    • Precise Temperature Control : Use a controlled-temperature bath to maintain a stable and appropriate temperature throughout the reaction.[1]

    • Inert Atmosphere : If intermediates are sensitive to air, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

    • Activated Charcoal Treatment : During the workup, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before proceeding with crystallization.[1]

Problem 4: The product fails to crystallize and instead "oils out" during purification.

  • Possible Cause : The presence of persistent impurities is likely disrupting the formation of a crystal lattice. The chosen solvent system may also be unsuitable for the product's solubility profile.[1]

  • Suggested Solution :

    • Additional Purification : Before attempting crystallization, purify the crude product using column chromatography to remove impurities.

    • Optimize Solvent System : Experiment with different solvent systems for recrystallization. A good starting point is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Seeding : Introduce a seed crystal (a tiny crystal of the pure product) to the supersaturated solution to initiate crystallization.

Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible Cause(s)Suggested Solution(s)
Dibrominated Impurity Excess brominating agent, prolonged reaction time.[1]Control stoichiometry, slow/portion-wise addition of reagent.[1]
Low Yield Incomplete reaction, low temperature, impure reagents.[1]Increase reaction time/temperature, ensure reagent purity.[1]
Product Discoloration Degradation from excessive heat or oxidation.[1]Maintain strict temperature control, use an inert atmosphere.[1]
Fails to Crystallize Persistent impurities, inappropriate solvent system.[1]Purify via column chromatography, test various solvent systems.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemPolaritySuitability and Notes
Ethanol/Water Polar ProticEffective for compounds with moderate polarity. The ratio can be adjusted to optimize solubility and crystal formation.[1]
Acetic Acid Polar ProticCan be effective if the product is sparingly soluble at room temperature. Often used as the reaction solvent itself.[1]
Dichloromethane/Hexane Polar Aprotic / Non-polarA good system for less polar impurities. Dissolve the crude product in a minimum amount of dichloromethane and add hexane as an anti-solvent.[1]
Methanol Polar ProticCan be effective, but verify solubility as the product might be too soluble even at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for this compound? A1: The most common method is the direct electrophilic bromination of 5-methyl-isonicotinic acid or its corresponding ester using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as glacial acetic acid.[1] Another potential route involves a halogen exchange from a 2-chloro derivative if it is more readily available.[1]

Q2: What are the most common impurities I might encounter? A2: Common impurities include unreacted starting material (5-methyl-isonicotinic acid), over-brominated products (e.g., dibromo-5-methyl-isonicotinic acid), and potential isomers depending on the reaction's regioselectivity.[1] Degradation products can also be present if reaction conditions are too harsh.[1]

Q3: How can the formation of dibrominated byproducts be minimized? A3: To prevent dibromination, it is crucial to carefully control the stoichiometry of the brominating agent.[1] The reaction progress should be monitored closely, and the brominating agent should be added slowly and in a controlled manner.[1]

Q4: What are the recommended methods for purifying the final product? A4: The most common and effective purification technique is recrystallization from a suitable solvent system.[1] For challenging purifications where impurities are persistent, silica gel column chromatography may be necessary.[2]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 5-Methyl-isonicotinic Acid

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-methyl-isonicotinic acid (1.0 eq) in glacial acetic acid.[1]

  • Reagent Addition : While stirring at room temperature, slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.[1]

  • Reaction : Heat the mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[1]

  • Quenching : Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[1]

  • Isolation : The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid and succinimide.[1]

  • Drying : Dry the crude product under reduced pressure.[1]

Protocol 2: Purification by Recrystallization

  • Solvent Selection : Based on small-scale solubility tests (see Table 2), choose an appropriate solvent system.[1]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.[1]

  • Cooling : Allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[1]

  • Filtration : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]

  • Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_purify Purification Start 5-Methyl-isonicotinic Acid Bromination Electrophilic Bromination (NBS, Acetic Acid) Start->Bromination Reagents Workup Quenching & Isolation Bromination->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Impure Solid End 2-Bromo-5-methyl- isonicotinic Acid Purification->End Pure Product

Caption: High-level workflow for the synthesis and purification of this compound.

Impurity_Formation SM 5-Methyl-isonicotinic Acid Product Desired Product (Monobrominated) SM->Product + 1 eq. Brominating Agent (Desired Reaction) Impurity Impurity (Dibrominated) Product->Impurity + Excess Brominating Agent (Side Reaction)

Caption: Reaction pathway showing the formation of the common dibrominated impurity from over-bromination.

Troubleshooting_Tree start Analyze Crude Product (TLC, LC-MS) check_yield Is Yield Low? start->check_yield check_purity Are Impurities Present? check_yield->check_purity No low_yield_sol Increase Reaction Time Adjust Temperature Check Reagent Purity check_yield->low_yield_sol Yes impurity_type Identify Impurity Type check_purity->impurity_type Yes end Proceed to Purification check_purity->end No low_yield_sol->check_purity dibromo_sol Reduce Brominating Agent Control Reagent Addition impurity_type->dibromo_sol Dibrominated sm_sol See 'Low Yield' Solutions impurity_type->sm_sol Starting Material dibromo_sol->end sm_sol->end

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

troubleshooting guide for 2-Bromo-5-methyl-isonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-methyl-isonicotinic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound? A1: this compound should be stored in an inert atmosphere, typically under Argon or Nitrogen, at 2-8°C.[1] It is a solid material that can be irritating to the skin, eyes, and respiratory system.[2] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Q2: My starting material won't fully dissolve in the reaction solvent. What can I do? A2: Solubility can be a significant issue, particularly in cross-coupling reactions.[3] For palladium-catalyzed reactions, common solvents include toluene, 1,4-dioxane, or THF.[4] If solubility remains a problem, consider protecting the carboxylic acid as a methyl or ethyl ester. The ester form, this compound methyl ester, generally exhibits better solubility in organic solvents.[5][6] Alternatively, for certain reactions like Suzuki couplings, using a co-solvent system such as dioxane/water or isopropanol/water can improve the solubility of all reagents.

Q3: I am seeing a new spot on my TLC that isn't my product or starting material. What could it be? A3: A common side reaction for nicotinic acids, especially under heating, is decarboxylation, which would result in the formation of 2-Bromo-5-methylpyridine.[7][8] Another possibility, particularly in cross-coupling reactions, is a dehalogenation side reaction where the bromine atom is replaced by hydrogen.[3] Careful control of reaction temperature and choice of catalyst/ligand can help minimize these side products.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for modifying this compound. However, they are sensitive to several parameters. The following workflow and troubleshooting guide address common failure points.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Backfill with inert gas (Ar/N2) prep1->prep2 prep3 Add solid reagents (substrate, boronic acid/amine, base) prep2->prep3 prep4 Add catalyst & ligand prep3->prep4 rxn1 Add degassed solvent prep4->rxn1 rxn2 Heat to specified temperature with vigorous stirring rxn1->rxn2 rxn3 Monitor reaction by TLC or LC-MS rxn2->rxn3 work1 Cool to room temperature rxn3->work1 work2 Quench reaction (e.g., with water or NH4Cl) work1->work2 work3 Extract with organic solvent work2->work3 work4 Wash, dry, and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.[5][9]
Guide 1: Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction failed or gave a very low yield. What are the most common causes? A: Failure in Suzuki couplings with bromopyridine substrates often stems from issues with the catalyst system, base, or reaction conditions. The electron-withdrawing nature of the pyridine ring activates the C-Br bond, but other factors can inhibit the reaction.[5]

Troubleshooting Steps:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction flask was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) and that your solvents were thoroughly degassed.[4][9]

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, some substrates require more specialized catalysts.[9] For electron-rich or sterically hindered partners, consider using a catalyst system with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos).[10]

  • Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[11][9] The base's effectiveness can be solvent-dependent. For instance, anhydrous couplings using K₃PO₄ may require a small amount of water to proceed efficiently.[10]

  • Solvent Issues: Poor solubility of reagents is a common problem.[3] Ensure your boronic acid and base are sufficiently soluble. Using a mixed solvent system like 1,4-dioxane/water or isopropanol/water can often resolve this.[11]

  • Reagent Quality: Boronic acids can degrade over time (deborylation), especially if impure or not stored properly.[3] Use high-purity reagents and consider using freshly opened boronic acid or a more stable boronate ester (e.g., a pinacol ester).

start Low/No Product check_inert Was the atmosphere inert? start->check_inert check_catalyst Is the catalyst/ligand appropriate? check_inert->check_catalyst Yes solution_inert Degas solvent & use Ar/N2 check_inert->solution_inert No check_base Is the base correct & soluble? check_catalyst->check_base Yes solution_catalyst Try different Pd source or ligand (e.g., Buchwald ligands) check_catalyst->solution_catalyst No check_reagents Are reagents pure? (esp. boronic acid) check_base->check_reagents Yes solution_base Switch base (e.g., K3PO4) or solvent system (e.g., add water) check_base->solution_base No solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents No

Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling reaction.
ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)[11]Pd(OAc)₂ (3 mol%)[11][Pd₂(dba)₃]/SPhos
Base K₃PO₄ (2.5 equiv)[11]K₂CO₃ (2.0 equiv)[11]K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)[11]Isopropanol / Water (2:1)[11]Toluene
Temperature 90 °C[11]Reflux (~85-90 °C)[11]100 °C
Typical Yield Good to ExcellentGood to ExcellentOften improved for difficult substrates
Table 1: Comparison of typical reaction conditions for Suzuki-Miyaura coupling of bromopyridines.

Guide 2: Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing no product formation. What should I investigate first? A: This reaction is highly dependent on the synergy between the palladium precursor, ligand, and base. The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis, making the choice of a bulky ligand particularly important.[4]

Troubleshooting Steps:

  • Ligand is Key: The ligand choice is often the most critical parameter. For 3-bromopyridines, sterically hindered and electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reaction and prevent catalyst inhibition.[5][4][12]

  • Base Selection: Strong, non-nucleophilic bases are necessary. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are common and effective choices.[5][12] If your substrate has base-sensitive functional groups, a milder organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, though it may require higher temperatures or specific ligands like XantPhos.[12][13]

  • Solvent and Temperature: The solvent must be anhydrous. Toluene and 1,4-dioxane are most common.[5] Reactions are typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[5][4]

  • Reagent Purity: Ensure the amine is pure and the solvent is completely dry. Water can hydrolyze the phosphine ligands and deactivate the catalyst.

BaseCatalyst SystemSolventTemp (°C)Typical Yield (%)Reference
NaOt-Bu[Pd₂(dba)₃] / (±)-BINAPToluene80~60[12]
Cs₂CO₃Pd(dba)₂ / XantphosToluene110Good to Excellent[5][14]
K₃PO₄Pd(OAc)₂ / RuPhosDioxane100Variable
DBU"XantPhos Pd G3"MeCN/PhMe140Good (Flow Chem)[13]
Table 2: Comparative guide to bases and conditions for Buchwald-Hartwig amination of bromopyridines.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for similar 2-bromopyridine derivatives.[11][9]

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[5]

  • Add degassed 1,4-dioxane and deionized water (e.g., a 4:1 mixture by volume).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of the corresponding methyl ester

This protocol utilizes the methyl ester of the title compound for improved solubility and is based on standard procedures.[5]

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., Xantphos, 0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).[5]

  • Add methyl 2-bromo-5-methyl-isonicotinate (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[5]

Protocol 3: Esterification to Methyl 2-bromo-5-methyl-isonicotinate

This protocol is based on a general phase-transfer catalyzed esterification.[15]

  • In a 250 mL round-bottom flask, add this compound (1.0 equiv, e.g., 0.04 mol), anhydrous methanol (a significant excess, e.g., 40-50 mL), and a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC).

  • Carefully add concentrated sulfuric acid dropwise as a catalyst (e.g., 0.5-1 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-6 hours or until TLC indicates the complete consumption of the starting carboxylic acid.

  • Cool the mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with an organic solvent such as ethyl acetate or chloroform (3 x 20 mL).[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or distillation.[15]

References

Technical Support Center: 2-Bromo-5-methyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-5-methyl-isonicotinic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and protected from light. Some suppliers recommend refrigerated storage (2-8°C) and cold-chain transportation, suggesting that elevated temperatures may compromise the compound's purity over time.[3][4][5]

Q2: Is this compound sensitive to light?

Q3: What is the likely stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions can be influenced by pH. As a pyridine carboxylic acid, its solubility and stability can vary. Studies on similar compounds indicate that decarboxylation can be a degradation pathway, particularly at elevated temperatures and in certain pH ranges.[1] It is advisable to prepare aqueous solutions fresh and store them under refrigeration for short periods. For longer-term storage, consider preparing aliquots and freezing them.

Q4: Can this compound undergo decarboxylation?

A4: Yes, decarboxylation is a potential degradation pathway for pyridine carboxylic acids, especially under heat.[1][7][8] The position of the carboxylic acid group on the pyridine ring influences the rate of decarboxylation.[1] For isonicotinic acids (carboxyl at the 4-position), the zwitterionic form is thought to be involved in this process. While specific data for the title compound is unavailable, it is prudent to avoid prolonged exposure to high temperatures, especially in solution.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) Degradation of the solid compound due to improper storage.Store the compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator. For long-term storage, refrigeration (2-8°C) is recommended.
Degradation in solution.Prepare solutions fresh for each experiment. If storage is necessary, use a buffered solution at a neutral or slightly acidic pH, protect from light, and store at low temperatures. Avoid prolonged storage of solutions.
Low yields in cross-coupling reactions (e.g., Suzuki, Sonogashira) Debromination of the starting material.This can be a significant side reaction. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the catalyst and substrate.
Catalyst poisoning or deactivation.The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. The use of specialized ligands can mitigate this effect.
Instability in the reaction mixture.The combination of base and heat in coupling reactions can promote degradation. Consider using milder bases and the lowest effective temperature.
Appearance of unknown impurities in analysis Photodegradation from exposure to ambient light.Protect the compound and its solutions from light at all stages of your experiment, including during the reaction setup and workup, by using amber glassware or covering the reaction vessel with aluminum foil.
Thermal degradation.Avoid excessive heating during dissolution or reaction. If heating is necessary, use the lowest possible temperature for the shortest duration required.
Hydrolysis or other solvent-mediated degradation.Assess the compatibility of your chosen solvent with the compound, especially for prolonged reaction times. If possible, run a small-scale stability test of the compound in the reaction solvent under the planned conditions.

Experimental Protocols

While specific stability-indicating assays for this compound are not published, a general approach to assess its stability can be adapted from standard pharmaceutical practices.[9][10]

Protocol: General Stability Assessment in Solution

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a relevant solvent or buffer system.

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

    • Photostability: Expose one set of vials to a controlled light source (e.g., a photostability chamber with UV and visible light) and wrap another set in aluminum foil as a dark control.

    • Thermal Stability: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) and in a refrigerator (2-8°C) as a control.

    • pH Stability: Adjust the pH of the aqueous solutions to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.

  • Analysis: Analyze the samples immediately using a validated stability-indicating method, typically HPLC with a UV detector. The method should be able to separate the parent compound from any potential degradants.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any significant degradation products if possible, for example, by LC-MS.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results check_solid Check Solid Compound Integrity start->check_solid check_solution Check Solution Stability start->check_solution storage Improper Storage? check_solid->storage degradation Degradation? check_solution->degradation reaction_cond Harsh Reaction Conditions? storage->reaction_cond No store_properly Solution: Store in Cool, Dark, Dry Place storage->store_properly Yes degradation->reaction_cond No prepare_fresh Solution: Prepare Solutions Fresh degradation->prepare_fresh Yes optimize_reaction Solution: Optimize Conditions (Temp, Base, Atmosphere) reaction_cond->optimize_reaction Yes

A flowchart for troubleshooting stability issues with this compound.

Potential Degradation Pathways

G cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_reaction Reaction-mediated Degradation parent This compound debromination Debromination Product (5-Methyl-isonicotinic acid) parent->debromination Light (UV/Vis) decarboxylation Decarboxylation Product (2-Bromo-5-methylpyridine) parent->decarboxylation Heat (Δ) hydrolysis Hydrolysis of C-Br bond parent->hydrolysis Strong Base / Catalyst

Potential degradation pathways for this compound under different conditions.

References

Technical Support Center: Purification of 2-Bromo-5-methyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Bromo-5-methyl-isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common route involves the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by bromination.[1][2] Potential impurities include:

  • Unreacted 5-methylnicotinic acid: Incomplete bromination can lead to the presence of the starting material.

  • Over-brominated species: Dibrominated or other polybrominated species can form if the reaction conditions are not carefully controlled.[3]

  • Isomeric impurities: Depending on the bromination method, small amounts of other bromo-isomers may be generated.

  • Residual solvents: Solvents used in the synthesis and work-up (e.g., acetic acid, water) may be present in the crude product.[3]

  • Inorganic salts: Byproducts from reagents and work-up procedures can contaminate the final product.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the main compound and detecting impurities. A C18 reverse-phase column is often a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify impurities. The presence of a bromine isotope pattern (M, M+2) is a characteristic feature to look for.[3]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of purification and get a qualitative assessment of purity.

Troubleshooting Guides

Issue 1: The isolated product is a dark brown or black solid.
  • Possible Cause: Degradation of the material may have occurred, potentially due to excessive heat or exposure to air during the reaction or work-up.[3]

  • Suggested Solution:

    • Temperature Control: Ensure that the reaction and purification steps are carried out at the appropriate temperatures.

    • Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]

    • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help adsorb colored impurities.[3]

Issue 2: The product fails to crystallize or "oils out" during recrystallization.
  • Possible Cause: The presence of persistent impurities can disrupt the formation of a crystal lattice. The chosen solvent system may also be unsuitable for the compound's solubility profile.[3]

  • Suggested Solution:

    • Solvent System Screening: Experiment with a variety of solvent systems. A good starting point is a polar solvent where the compound is soluble when hot and insoluble when cold. Two-solvent systems can also be effective.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. Rapid cooling can lead to the product oiling out.

    • Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

Issue 3: Column chromatography results in poor separation or significant tailing of the product peak.
  • Possible Cause: The acidic nature of the carboxylic acid group can lead to strong interactions with the silica gel stationary phase, causing tailing. The mobile phase may not be optimized for separation.

  • Suggested Solution:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks.

    • Optimize the Mobile Phase: Experiment with different solvent gradients and compositions to improve the resolution between your product and impurities.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase (C18) silica gel.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization of Brominated Pyridine Carboxylic Acids

Solvent SystemPolaritySuitability and Notes
Ethanol/WaterPolar ProticGood for compounds with moderate polarity. The ratio can be adjusted to optimize solubility and crystallization.[3]
Acetic AcidPolar ProticCan be effective, especially if the product is sparingly soluble at room temperature.[3]
Dichloromethane/HexaneNon-polar/Polar AproticA good system for less polar compounds. Dissolve the crude product in a minimal amount of dichloromethane and add hexane as an anti-solvent.[3]
MethanolPolar ProticCan be effective, but it's important to check the solubility as the product might be too soluble, even at low temperatures.[3]
Isopropyl AlcoholPolar ProticHas been reported to be effective for the recrystallization of similar compounds like 5-bromonicotinic acid.
Ethyl AcetatePolar AproticA common solvent for the recrystallization of polar compounds.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent system from Table 1.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[3]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Stationary Phase: Prepare a silica gel column of an appropriate size.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Mobile Phase: A common mobile phase for similar compounds is a mixture of a non-polar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA). A starting gradient could be PE/EA = 4:1.[6] For more polar impurities, a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., DCM/MeOH = 20:1) can be used.[6] Adding a small amount of acetic acid to the mobile phase can help to reduce tailing.

  • Elution: Begin eluting the column with the chosen mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2-Bromo-5-methyl- isonicotinic acid Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal Cooling Slow Cooling & Crystallization Dissolution->Cooling No Charcoal Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Hot_Filtration->Cooling Isolation Vacuum Filtration & Washing Cooling->Isolation Drying Drying Isolation->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Crude Product Purification Issue Impure Product? Start->Issue Colored Product is Colored? Issue->Colored Yes Pure_Product Pure Product Issue->Pure_Product No Oiling_Out Oils Out During Recrystallization? Colored->Oiling_Out No Charcoal_Treatment Use Activated Charcoal in Recrystallization Colored->Charcoal_Treatment Yes Tailing Tailing in Chromatography? Oiling_Out->Tailing No Solvent_Screening Screen Different Recrystallization Solvents Oiling_Out->Solvent_Screening Yes Acidify_Mobile_Phase Add Acid to Mobile Phase Tailing->Acidify_Mobile_Phase Yes Tailing->Pure_Product No Charcoal_Treatment->Oiling_Out Slow_Cooling Ensure Slow Cooling & Consider Seeding Solvent_Screening->Slow_Cooling Slow_Cooling->Tailing Acidify_Mobile_Phase->Pure_Product

Caption: Troubleshooting decision tree for purification issues.

References

analytical methods for 2-Bromo-5-methyl-isonicotinic acid purity check

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-methyl-isonicotinic acid

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of this compound (CAS: 1211535-59-9).

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most suitable for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the analyte volatile.

Q2: What is quantitative NMR (qNMR) and why is it useful for purity analysis?

A2: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a compound without needing a reference standard of the same substance.[1][2] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the resonance.[1][3] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated accurately.[1][3] This makes it ideal for characterizing new chemical entities or when a specific certified reference material is unavailable.[1]

Q3: Is this compound suitable for direct analysis by Gas Chromatography (GC)?

A3: No, direct GC analysis is not feasible. Due to the carboxylic acid group, the compound has low volatility and is not thermally stable enough for typical GC conditions. To analyze it by GC, the carboxylic acid must be converted into a less polar, more volatile derivative, such as a methyl ester or a silyl ester (e.g., using BSTFA).[4][5]

Q4: How do I choose the right HPLC column for my analysis?

A4: A reversed-phase C18 column is the most common and effective choice for analyzing isonicotinic acid and its derivatives. Columns with dimensions like 250 mm x 4.6 mm and a 5 µm particle size are standard. For acidic compounds like this, using a column with high-purity silica and good end-capping is crucial to minimize peak tailing.

Q5: What is the expected UV absorbance wavelength for this compound?

Troubleshooting Guides

HPLC Troubleshooting
Symptom / Issue Potential Cause Recommended Solution
Peak Tailing 1. Analyte Ionization: The carboxylic acid group is interacting with active silanol sites on the column packing.[8][9]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 units below the pKa of the carboxylic acid (typically pKa ~4-5). This ensures the analyte is in its neutral, protonated form. Adding 0.1% trifluoroacetic acid (TFA) or formic acid is common.[8]
2. Column Overload: Injecting too much sample.[8][10]2. Dilute Sample: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves, the original sample was overloaded.[8]
3. Column Contamination/Degradation: Buildup of contaminants or loss of stationary phase.3. Wash or Replace Column: Flush the column with a strong solvent (consult manufacturer's guide). If this fails, replace the column.
Poor Resolution 1. Inappropriate Mobile Phase: The organic modifier percentage is not optimized.1. Optimize Gradient/Isocratic Conditions: Adjust the ratio of acetonitrile or methanol to the aqueous buffer. Vary the percentage of the organic modifier in 5% increments.
2. Mobile Phase pH is near Analyte pKa: Small pH fluctuations cause large shifts in retention time and poor stability.[11]2. Set pH Away from pKa: Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa for robust and reproducible retention.[11]
Drifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[12]1. Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes before starting the analysis.
2. Inconsistent Mobile Phase Composition: Improper mixing or degradation of mobile phase.[10][12]2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly degassed. If using a gradient, check that the pump's proportioning valves are working correctly.[12]
3. Temperature Fluctuations: The column temperature is not stable.[12]3. Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven.[12]
qNMR Troubleshooting
Symptom / Issue Potential Cause Recommended Solution
Inaccurate Purity Calculation 1. Poor Signal Integration: Baseline is not flat or peaks are overlapping.1. Optimize Phasing and Baseline Correction: Carefully phase the spectrum and apply a high-order polynomial baseline correction. Ensure the integration region covers the entire peak.
2. Analyte and Standard Peak Overlap: Signals from the analyte and the internal standard are too close.[3]2. Select a Different Standard or Solvent: Choose an internal standard (e.g., maleic acid, dimethyl sulfone) with signals in a clear region of the spectrum. Changing the deuterated solvent can also shift peaks.[3]
3. Inaccurate Weighing: Weighing is a significant source of error in qNMR.[1]3. Use a Microbalance: Accurately weigh a sufficient amount of both the analyte and internal standard (e.g., >10 mg if possible) using a calibrated microbalance.[1]
Broad or Distorted Peaks 1. Poor Shimming: The magnetic field is not homogeneous across the sample.1. Re-shim the Spectrometer: Perform automatic or manual shimming to improve field homogeneity.
2. Sample Aggregation/Insolubility: The analyte or standard is not fully dissolved.[3]2. Choose a Better Solvent: Select a deuterated solvent in which both the analyte and standard are fully soluble. Gentle heating or sonication may aid dissolution.[3]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol provides a general starting point for reversed-phase HPLC analysis.

Parameter Condition Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA DetectorStandard equipment for purity analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile column for polar and nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to suppress ionization of the carboxylic acid, improving peak shape.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 minA standard gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 265 nm (or determined λmax)Wavelength for detecting isonicotinic acid derivatives.
Injection Vol. 5 µLA small volume to prevent column overload.
Sample Prep. Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and is compatible with the mobile phase.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

This method allows for absolute purity determination using an internal standard.

Parameter Condition Rationale
Spectrometer 400 MHz or higher NMR spectrometerHigher field strength provides better signal dispersion and sensitivity.
Internal Standard Maleic Acid (Certified Reference Material, >99.5% purity)Signal (singlet at ~6.2-6.5 ppm) is unlikely to overlap with analyte aromatic signals.
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)Good solvent for both the analyte and many common standards.
Sample Prep. 1. Accurately weigh ~15 mg of this compound. 2. Accurately weigh ~10 mg of the internal standard (Maleic Acid). 3. Dissolve both solids completely in ~0.7 mL of DMSO-d₆ in a clean vial. 4. Transfer the solution to a 5 mm NMR tube.Precise weighing is critical for accuracy.[1] Complete dissolution is mandatory.[3]
Acquisition Set a long relaxation delay (D1) of at least 30 seconds.Ensures full relaxation of all protons, which is essential for accurate integration and quantification.
Processing Apply manual phasing and baseline correction. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.Accurate integration is the basis of the purity calculation.
Calculation Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of standard.Standard formula for qNMR purity calculation.

Visualizations

G

G

References

preventing decomposition of 2-Bromo-5-methyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-methyl-isonicotinic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected yields in my reaction involving this compound. Could the starting material be degrading?

A1: Yes, decomposition of this compound can lead to lower yields. This compound, like many substituted pyridine carboxylic acids, can be susceptible to degradation under certain conditions. Key factors to consider are temperature, pH, light exposure, and the presence of moisture. We recommend verifying the purity of your starting material before use.

Q2: What are the primary pathways for the decomposition of this compound?

A2: The two most probable non-thermal decomposition pathways are decarboxylation and photodecomposition. As a pyridine carboxylic acid, it is prone to losing carbon dioxide (CO2), especially at elevated temperatures. Additionally, as a bromoaromatic compound, it may be sensitive to light, which can induce degradation. Hydrolysis, especially under strong acidic or basic conditions, should also be considered a potential degradation route.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to high temperatures, humidity, and light should be minimized. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially for long-term storage.

Q4: Can the solvent I use in my reaction contribute to the decomposition of this compound?

A4: Absolutely. Protic solvents, especially in combination with elevated temperatures, can facilitate decarboxylation or hydrolysis. It is crucial to use anhydrous solvents when possible and to be mindful of the reaction conditions. The purity of the solvent is also critical, as impurities can sometimes catalyze decomposition.

Troubleshooting Guides

Issue 1: Suspected Thermal Decomposition

Symptoms:

  • Reduced yield in reactions conducted at elevated temperatures.

  • Discoloration of the material upon heating.

  • Inconsistent results in reactions run at different temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature.

  • Minimize Reaction Time: Prolonged heating can increase the extent of decomposition. Monitor the reaction closely and stop it as soon as it reaches completion.

  • Use a Milder Base/Acid: If applicable, consider using a less harsh acid or base, as this can sometimes lower the required reaction temperature.

  • Analyze for Decarboxylation Product: The primary thermal degradation product is likely 2-Bromo-5-methylpyridine. Use an appropriate analytical technique, such as HPLC or GC-MS, to check for its presence in your reaction mixture.

Issue 2: Potential Photodecomposition

Symptoms:

  • Degradation is observed when reactions are carried out in clear glass vessels under ambient light.

  • The material changes color over time when exposed to light.

  • Inconsistent results between experiments conducted in different lighting conditions.

Troubleshooting Steps:

  • Protect from Light: Conduct the experiment in an amber glass flask or wrap the reaction vessel in aluminum foil to exclude light.

  • Work in a Dimly Lit Area: Minimize exposure to direct, bright light during handling and reaction setup.

  • Compare Light vs. Dark Conditions: Run two parallel experiments, one exposed to light and one protected, to confirm if light is the cause of degradation.

Issue 3: Possible Hydrolysis

Symptoms:

  • Decomposition occurs in the presence of water, especially under acidic or basic conditions.

  • Formation of unexpected polar impurities.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.

  • Control pH: If the reaction must be run in an aqueous medium, carefully control the pH. A pH stability study can help determine the optimal pH range.

  • Buffer the Reaction Mixture: Use a suitable buffer to maintain a stable pH throughout the reaction.

Data Presentation

The stability of this compound can be systematically evaluated through stress testing. The following table summarizes typical conditions for such studies.

Stress Condition Parameter Typical Conditions Potential Degradation Pathway
Thermal Temperature50°C, 60°C, 70°C (or 10°C increments above accelerated stability testing temperature)Decarboxylation
Photolytic Light SourceCool white fluorescent and near UV lamps (as per ICH Q1B guidelines)Photodecomposition
Hydrolytic pHpH 2 (acidic), pH 7 (neutral), pH 9 (basic)Hydrolysis
Oxidative Reagent3% Hydrogen PeroxideOxidation
Humidity Relative Humidity75% RH or greaterHydrolysis

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Forced Degradation Study:

    • Prepare solutions of this compound and subject them to the stress conditions outlined in the Data Presentation table (thermal, photolytic, hydrolytic, oxidative).

    • Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Stress Testing for Decomposition Pathways
  • Thermal Stress:

    • Accurately weigh a sample of this compound into a vial.

    • Place the vial in a calibrated oven at a set temperature (e.g., 60°C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by the validated stability-indicating HPLC method.

  • Photostability Stress:

    • Expose a sample of the compound to a calibrated light source that provides both cool white fluorescent and near UV light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

    • After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

  • Hydrolytic Stress:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).

    • Store these solutions at a controlled temperature.

    • At various time intervals, take aliquots and analyze by HPLC to determine the rate of degradation at each pH.

Visualizations

DecompositionPathways This compound This compound Thermal Stress Thermal Stress This compound->Thermal Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress Hydrolytic Stress Hydrolytic Stress This compound->Hydrolytic Stress Decarboxylation Decarboxylation Thermal Stress->Decarboxylation Leads to Photodegradation Products Photodegradation Products Photolytic Stress->Photodegradation Products Leads to Hydrolysis Products Hydrolysis Products Hydrolytic Stress->Hydrolysis Products Leads to

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow cluster_symptoms Observed Issue cluster_investigation Investigation cluster_solutions Corrective Actions Symptom Low Yield or Impurity Formation Check_Temp Elevated Temperature? Symptom->Check_Temp Check_Light Light Exposure? Symptom->Check_Light Check_Water Aqueous/Protic Conditions? Symptom->Check_Water Sol_Temp Lower Temperature Minimize Reaction Time Check_Temp->Sol_Temp Yes Sol_Light Use Amber Glassware Protect from Light Check_Light->Sol_Light Yes Sol_Water Use Anhydrous Conditions Control pH Check_Water->Sol_Water Yes

Caption: Troubleshooting workflow for decomposition issues.

Validation & Comparative

A Comparative Guide to 2-Bromo-5-methyl-isonicotinic Acid and 2-Chloro-5-methyl-isonicotinic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and outcome of a synthetic strategy. This guide provides a comprehensive comparison of 2-Bromo-5-methyl-isonicotinic acid and 2-Chloro-5-methyl-isonicotinic acid, two closely related heterocyclic compounds that serve as versatile precursors in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines their physicochemical properties, comparative reactivity in key chemical transformations, and discusses their potential biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective use in research and development. The substitution of a bromine atom versus a chlorine atom at the 2-position of the 5-methyl-isonicotinic acid scaffold imparts subtle yet significant differences in their molecular weight, and likely their melting points and solubility, which can influence reaction conditions and purification strategies.

PropertyThis compound2-Chloro-5-methyl-isonicotinic acid
Molecular Formula C₇H₆BrNO₂C₇H₆ClNO₂
Molecular Weight 216.03 g/mol [1]171.58 g/mol [2]
Melting Point Data not available180-180.5 °C[3]
Appearance Pale yellow solid[3]

Reactivity Analysis: The Halogen's Impact on Cross-Coupling Reactions

The primary point of differentiation in the chemical reactivity of these two molecules lies in the nature of the carbon-halogen bond at the 2-position of the pyridine ring. This difference is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental transformations in modern medicinal chemistry for the creation of carbon-carbon bonds.

The generally accepted trend in reactivity for halopyridines in such reactions is I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker than the C-Cl bond. Consequently, this compound is expected to be more reactive than 2-Chloro-5-methyl-isonicotinic acid in palladium-catalyzed cross-coupling reactions. This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Logical Workflow for Comparing Reactivity in Suzuki-Miyaura Coupling

cluster_bromo This compound cluster_chloro 2-Chloro-5-methyl-isonicotinic acid Bromo_Reactant 2-Bromo-5-methyl- isonicotinic acid Bromo_Conditions Milder Reaction Conditions (e.g., lower temp., shorter time) Bromo_Reactant->Bromo_Conditions Bromo_Yield Expected Higher Yield Bromo_Conditions->Bromo_Yield Comparison Comparison Bromo_Yield->Comparison Chloro_Reactant 2-Chloro-5-methyl- isonicotinic acid Chloro_Conditions More Forcing Conditions (e.g., higher temp., longer time, specialized catalyst) Chloro_Reactant->Chloro_Conditions Chloro_Yield Expected Lower Yield (under identical mild conditions) Chloro_Conditions->Chloro_Yield Chloro_Yield->Comparison

Figure 1. A logical workflow for comparing the performance of 2-bromo- and 2-chloro-5-methyl-isonicotinic acid in Suzuki-Miyaura coupling.

Biological Activity: The Influence of the Halogen Substituent

The nature of the halogen atom on a pyridine ring can significantly influence the biological activity of the molecule. While direct comparative studies on the biological effects of this compound and 2-Chloro-5-methyl-isonicotinic acid are not extensively documented, research on related pyridine derivatives provides valuable insights.

Studies on various pyridine compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[7] The electronic and steric properties of the halogen substituent can affect how the molecule interacts with biological targets. For instance, in a series of pyridine-urea derivatives, the anticancer activity against the MCF-7 human breast cancer cell line was found to be influenced by the halogen on an attached phenyl ring, with the iodo-substituted compound showing the highest potency.[8] This suggests that the choice between a bromo and a chloro substituent could lead to differences in the efficacy of the final active pharmaceutical ingredient.

Further research is required to elucidate the specific biological activities of this compound and 2-Chloro-5-methyl-isonicotinic acid and their derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers. Below are representative procedures for the synthesis and a key cross-coupling reaction of these compounds, based on established methodologies for similar substrates.

Synthesis of 2-Chloro-5-methyl-isonicotinic Acid

A common method for the preparation of 2-Chloro-5-methyl-isonicotinic acid involves the hydrolysis of its corresponding methyl ester.[3]

Experimental Workflow for the Synthesis of 2-Chloro-5-methyl-isonicotinic Acid

Start Methyl 2-chloro-5-methylnicotinoate in Methanol Step1 Add aqueous NaOH (ice-cooled, temp < 30 °C) Start->Step1 Step2 Stir at room temperature (1.5 hours) Step1->Step2 Step3 Evaporate solvent Step2->Step3 Step4 Dilute with water and acidify to pH 2 with HCl Step3->Step4 Step5 Collect precipitate by filtration Step4->Step5 Step6 Wash with water and dry Step5->Step6 End 2-Chloro-5-methyl-isonicotinic acid Step6->End

Figure 2. A typical experimental workflow for the synthesis of 2-chloro-5-methyl-isonicotinic acid via hydrolysis.

Detailed Protocol:

  • An aqueous solution of sodium hydroxide is added to an ice-cooled, stirred solution of methyl 2-chloro-5-methylnicotinoate in methanol at a rate that maintains the reaction temperature below 30 °C.[3]

  • The mixture is then stirred at room temperature for 1.5 hours.[3]

  • The solvent is evaporated under reduced pressure.[3]

  • The residue is diluted with water and acidified to a pH of 2 with concentrated hydrochloric acid.[3]

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-Chloro-5-methyl-isonicotinic acid as a pale yellow solid.[3]

Suzuki-Miyaura Coupling of a 2-Halopyridine Derivative (General Protocol)

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of a 2-halopyridine, which can be adapted for both this compound and 2-Chloro-5-methyl-isonicotinic acid, keeping in mind the expected differences in reactivity. For the less reactive chloro-derivative, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) and higher temperatures may be necessary to achieve comparable yields to the bromo-derivative.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • In a reaction vessel, combine the 2-halo-5-methyl-isonicotinic acid (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).

  • Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically ranging from 80 °C to 120 °C) and stir for the required time (typically 2 to 24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Conclusion

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Isonicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science, halo-isonicotinic acids are pivotal building blocks for the synthesis of complex molecular architectures. The choice between a bromo- or chloro-substituted isonicotinic acid can significantly influence reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of bromo-isonicotinic acids versus their chloro-analogues in key synthetic transformations relevant to drug development, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between bromo- and chloro-isonicotinic acids lies in the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond. This disparity has profound implications for different reaction types.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig): In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond. Consequently, bromo-isonicotinic acids are generally more reactive, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] Chloro-isonicotinic acids, being more cost-effective and readily available, are attractive alternatives but typically necessitate more robust and specialized catalyst systems to achieve comparable yields.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity trend in SNAr reactions is more nuanced and depends on the rate-determining step. If the initial attack of the nucleophile is rate-limiting, the more electronegative chlorine atom can better stabilize the negatively charged Meisenheimer intermediate through its inductive effect, leading to a reactivity order of Cl > Br. Conversely, if the expulsion of the halide is the slow step, the better leaving group ability of bromide (due to the weaker C-Br bond) can result in a reactivity of Br > Cl. For many SNAr reactions on electron-deficient rings like pyridines, the former scenario often prevails.

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for the reactivity of 2-halo-isonicotinic acid derivatives in key chemical transformations. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, this data is compiled from various sources and analogous systems to provide an illustrative comparison. For practical applications, optimization of reaction conditions for each specific substrate is recommended.

Table 1: Suzuki-Miyaura Coupling of 2-Halo-Isonicotinic Acid Esters
HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
Chloro Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane11024~70-85
Bromo 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF908~90-98
Chloro 4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O10018~75-90

Note: Yields are representative and can vary based on specific reaction conditions and the purity of starting materials.

Table 2: Buchwald-Hartwig Amination of 2-Halo-Isonicotinic Acid Esters
HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1008~80-95
Chloro MorpholinePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane11024~65-80
Bromo AnilinePd(OAc)₂ / XantphosK₃PO₄Toluene10012~75-90
Chloro AnilinePd₂(dba)₃ / RuPhosK₂CO₃t-Amyl alcohol12024~60-75

Note: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial for achieving good yields with chloro-substrates.[1]

Table 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-Isonicotinic Acid Esters with Piperidine
HalideNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Bromo PiperidineDMSOK₂CO₃12012~70-85
Chloro PiperidineDMSOK₂CO₃1208~80-95

Note: In this representative SNAr reaction, the chloro-derivative exhibits higher reactivity, likely due to the rate-determining nucleophilic attack.

Experimental Protocols

Detailed methodologies are provided below for the key reactions discussed. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Halo-Isonicotinic Acid Ester
  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-halo-isonicotinic acid ester (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the appropriate base (e.g., K₂CO₃ for bromo-derivatives, K₃PO₄ for chloro-derivatives, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) for bromo-derivatives; a pre-catalyst system like Pd₂(dba)₃ (2 mol%) and a ligand such as SPhos (4 mol%) for chloro-derivatives).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O (4:1) for bromo-derivatives; 1,4-Dioxane for chloro-derivatives) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 2-Halo-Isonicotinic Acid Ester
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., BINAP for bromo-, XPhos for chloro-derivatives, 4 mol%), and the base (e.g., NaOtBu for bromo-, Cs₂CO₃ for chloro-derivatives, 1.5 equiv.).

  • Reagent Addition: Add the 2-halo-isonicotinic acid ester (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of a 2-Halo-Isonicotinic Acid Ester
  • Reaction Setup: To a round-bottom flask, add the 2-halo-isonicotinic acid ester (1.0 equiv.), the amine nucleophile (e.g., piperidine, 1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent such as DMSO.

  • Reaction: Heat the mixture to a high temperature (e.g., 120 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer, and purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathway Involvement of Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.[3][4] For instance, certain isonicotinic acid-based compounds have been shown to inhibit Aurora-A kinase, a crucial enzyme in cell cycle progression.[3] The diagram below illustrates a simplified signaling pathway where such an inhibitor might act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes Aurora_A Aurora-A Kinase Aurora_A->Cell_Cycle_Progression Regulates Isonicotinic_Acid_Derivative Isonicotinic Acid Derivative (Inhibitor) Isonicotinic_Acid_Derivative->Aurora_A Inhibits

Caption: Simplified PI3K/Akt/mTOR and Aurora-A kinase signaling pathway.

Experimental Workflow: Comparative Reactivity Study

The following diagram outlines a logical workflow for conducting a comparative study of the reactivity of bromo- and chloro-isonicotinic acids.

G Start Start: Select Bromo- and Chloro-Isonicotinic Acid Esters Reaction_Type Choose Reaction Type Start->Reaction_Type Suzuki Suzuki-Miyaura Coupling Reaction_Type->Suzuki C-C Bond Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald C-N Bond SNAr SNAr Reaction_Type->SNAr Substitution Optimize_Bromo Optimize Conditions for Bromo-Substrate Suzuki->Optimize_Bromo Buchwald->Optimize_Bromo SNAr->Optimize_Bromo Optimize_Chloro Optimize Conditions for Chloro-Substrate Optimize_Bromo->Optimize_Chloro Run_Parallel Run Parallel Reactions under Identical Conditions Optimize_Chloro->Run_Parallel Analysis Analyze Results (Yield, Purity, Rate) Run_Parallel->Analysis Conclusion Draw Conclusions on Relative Reactivity Analysis->Conclusion

Caption: Workflow for comparing halo-isonicotinic acid reactivity.

Conclusion

The choice between bromo- and chloro-isonicotinic acids as synthetic precursors is a strategic decision that balances reactivity, cost, and the specific requirements of the desired chemical transformation. Bromo-isonicotinic acids generally exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder conditions and potentially higher yields.[1] In contrast, chloro-isonicotinic acids are more economical but often necessitate more sophisticated and robust catalyst systems to achieve efficient coupling.[2] For nucleophilic aromatic substitution reactions, the reactivity order is less straightforward and is influenced by the reaction mechanism, with chloro-derivatives often showing enhanced reactivity. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in making informed decisions for the synthesis of novel isonicotinic acid derivatives.

References

The Evolving Landscape of Isonicotinic Acid Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological efficacy of isonicotinic acid derivatives, with a specific focus on the potential therapeutic applications of 2-Bromo-5-methyl-isonicotinic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of performance with other alternatives, supported by available experimental data.

While direct experimental data for this compound derivatives are limited in the current body of scientific literature, this guide synthesizes findings from structurally similar isonicotinic and nicotinic acid derivatives to provide a valuable predictive overview of their potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications.

Comparative Biological Activity of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives have demonstrated a broad spectrum of biological activities. The introduction of various functional groups to the pyridine ring significantly influences their pharmacological properties. The presence of a bromine atom and a methyl group, as in the case of this compound, is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy.

Anti-Inflammatory Activity

Derivatives of isonicotinic acid have shown promising anti-inflammatory effects. A key mechanism of action is the inhibition of reactive oxygen species (ROS) production. The following table summarizes the anti-inflammatory activity of representative isonicotinic acid derivatives compared to the standard drug, Ibuprofen.

CompoundTest SystemEndpointIC50 Value (µg/mL)Reference
Isonicotinate Derivative 5Human Blood CellsROS Production1.42 ± 0.1[1]
Isonicotinate Derivative 6Human Blood CellsROS Production-[1]
Isonicotinate Derivative 8aHuman Blood CellsROS Production-[1]
Isonicotinate Derivative 8bHuman Blood CellsROS Production-[1]
Ibuprofen (Standard)Human Blood CellsROS Production11.2 ± 1.9[1]
Anticancer Activity

Nicotinic acid and its derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. The table below presents a compilation of IC50 values for several brominated nicotinic acid derivatives and related compounds against different cancer cell lines.

CompoundCell LineIC50 Value (µM)Reference
5-Bromo-7-azaindolin-2-one Derivative 23pHepG22.357[2]
A5493.012[2]
Skov-3-[2]
Sunitinib (Reference)HepG231.594[2]
A54949.036[2]
Skov-3-[2]
Nicotinic acid hydrazone 6cK562 Leukemia24.99[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay: Reactive Oxygen Species (ROS) Production

This assay measures the inhibitory effect of compounds on the production of ROS from phagocytes in whole blood.

  • Blood Collection and Preparation: Whole blood is collected from healthy volunteers.

  • Assay Setup: In a 96-well plate, whole blood is diluted with Hank's Balanced Salt Solution (HBSS).

  • Compound Incubation: The test compounds, dissolved in DMSO and diluted in HBSS, are added to the wells and incubated.

  • Luminol and Zymosan A Addition: A solution of luminol (for chemiluminescence detection) and zymosan A (to stimulate ROS production) is added to each well.

  • Chemiluminescence Measurement: The plate is immediately placed in a luminometer, and the light emission is measured over a period of time.

  • Data Analysis: The inhibition of ROS production is calculated by comparing the chemiluminescence of the compound-treated wells to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., Caco-2, HepG2, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for rational drug design.

Potential Signaling Pathways

Derivatives of nicotinic acid may exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways are the VEGFR-2 and PI3K/Akt signaling pathways.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Akt->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

PI3K_Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., Bad, GSK3β, FOXO) Akt->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Survival Cell Survival Downstream->Survival Proliferation Cell Proliferation Downstream->Proliferation

Caption: PI3K/Akt Signaling Pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the biological efficacy of novel chemical compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Synthesis Synthesis of 2-Bromo-5-methyl-isonicotinic acid derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification AntiInflammatory Anti-Inflammatory Assays (e.g., ROS Production) Purification->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT Cytotoxicity) Purification->Anticancer Pathway Signaling Pathway Analysis (Western Blot, etc.) AntiInflammatory->Pathway Anticancer->Pathway Enzyme Enzyme Inhibition Assays Pathway->Enzyme Animal Animal Models of Inflammation or Cancer Pathway->Animal

References

A Comparative Spectroscopic Analysis of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-5-methyl-isonicotinic acid with key structural analogues. Due to the limited availability of published experimental spectra for this compound, this document presents a combination of experimental data for related compounds and predicted data for the target molecule. The provided information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its comparators. Predicted values for the target compound are based on established principles of spectroscopy and analysis of the provided experimental data for related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundH-3 (ppm)H-6 (ppm)-CH₃ (ppm)-COOH (ppm)Solvent
This compound (Predicted) ~8.4~8.6~2.4~13.5DMSO-d₆
Isonicotinic Acid[1]7.838.79N/A~14.0DMSO-d₆
5-Bromonicotinic Acid[2]8.429.05N/A~14.0DMSO-d₆
Methyl 4-bromo-6-methylnicotinate[3]7.408.792.47N/A (Ester)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)-COOH (ppm)Solvent
This compound (Predicted) ~148~125~145~138~152~18~165DMSO-d₆
Isonicotinic Acid150.5121.5141.2121.5150.5N/A166.5DMSO-d₆
5-Bromonicotinic Acid151.0140.0122.0143.0153.0N/A165.0DMSO-d₆
Methyl 4-bromo-6-methylnicotinate[3]162.4128.7133.0151.4124.624.0164.6 (Ester)CDCl₃

Table 3: FT-IR Spectroscopic Data (Predicted vs. Experimental)

CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Carboxylic Acid)C=C, C=N Stretch (cm⁻¹) (Aromatic)C-Br Stretch (cm⁻¹)
This compound (Predicted) 2500-3300 (broad)~17101550-1610~650
Isonicotinic Acid[1]2500-3300 (broad)~1700~1600, ~1550N/A
General Aromatic Carboxylic Acids[4][5]2500-3300 (broad)1680-17101400-1600N/A
Alkyl Halides (C-Br)[5]N/AN/AN/A500-690

Table 4: Mass Spectrometry Data (Molecular Ion)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
This compound [6]C₇H₆BrNO₂216.03 g/mol 215.96, 217.96 ( isotopic pattern)
Isonicotinic AcidC₆H₅NO₂123.11 g/mol 124.04
5-Bromonicotinic Acid[2]C₆H₄BrNO₂201.02 g/mol 201.95, 203.95 ( isotopic pattern)
5-Bromo-2-methylisonicotinic acid[7]C₇H₆BrNO₂216.03 g/mol 215.96, 217.96 ( isotopic pattern)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standardized to ensure data consistency and comparability.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a spectral width of -2 to 16 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 1.0 second.

    • Acquire 16-32 scans.

    • Reference the spectra to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 25 °C.

    • Use a spectral width of 0 to 200 ppm.

    • Employ a 30-degree pulse width.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024-4096 scans with proton decoupling.

    • Reference the spectra to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Ensure the ATR crystal is clean before placing a small amount of the solid sample onto it and applying pressure.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans for both background and sample.

    • Perform an ATR correction on the resulting spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode.

    • Set the mass range to m/z 50-500.

    • Use a capillary voltage of 3-4 kV.

    • Ensure mass accuracy is calibrated to < 5 ppm.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compared compounds.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comp Comparative Assessment Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Prep_IR Place on ATR Crystal Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS High-Resolution Mass Spectrometry Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Formula, Isotopic Pattern Acq_MS->Analysis_MS Comparison Comparison with Reference Compounds Analysis_NMR->Comparison Analysis_IR->Comparison Analysis_MS->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Comparison cluster_target Target Compound cluster_alternatives Alternative Compounds Target This compound (C₇H₆BrNO₂) Alt1 Isonicotinic Acid (C₆H₅NO₂) Target->Alt1 Remove Br & CH₃ Alt2 5-Bromonicotinic Acid (C₆H₄BrNO₂) Target->Alt2 Isomeric Shift of Br & Remove CH₃ Alt3 5-Bromo-2-methylisonicotinic acid (C₇H₆BrNO₂) Target->Alt3 Isomeric Shift of Br & CH₃

Caption: Structural relationships of the analyzed pyridine carboxylic acids.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Bromo-5-methyl-isonicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes for this compound, offering detailed experimental protocols and a summary of expected outcomes based on established methodologies for analogous structures.

Comparison of Synthetic Methods

Two primary retrosynthetic approaches are considered for the synthesis of this compound: the oxidation of a commercially available precursor and the bromination of a synthesized intermediate. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and purification capabilities.

ParameterMethod 1: Oxidation of 2-Bromo-5-methylpyridineMethod 2: Bromination of 5-Methyl-isonicotinic acid
Starting Material 2-Bromo-5-methylpyridine5-Methyl-isonicotinic acid
Key Transformation Oxidation of a methyl group to a carboxylic acidElectrophilic bromination of the pyridine ring
Typical Reagents Potassium permanganate (KMnO4), Nitric acid (HNO3)N-Bromosuccinimide (NBS), Bromine (Br2)
Reported Yields (for similar compounds) 50-70%60-85%
Key Advantages Readily available starting material.Potentially higher yields and regioselectivity.
Key Challenges Potential for over-oxidation or low conversion.Requires synthesis of the starting material.

Experimental Protocols

Method 1: Proposed Synthesis via Oxidation of 2-Bromo-5-methylpyridine

This method is based on the well-established oxidation of methylpyridines to their corresponding carboxylic acids.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1 equivalent).

  • Oxidation: To this, add a solution of potassium permanganate (3-4 equivalents) in water.

  • Reaction: The mixture is heated to reflux and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the manganese dioxide precipitate is filtered off.

  • Isolation: The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of the crude product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Alternative Synthesis via Bromination of 5-Methyl-isonicotinic acid

This approach is adapted from the synthesis of the isomeric 2-Bromo-6-methylisonicotinic acid and relies on the electrophilic bromination of the pyridine ring.

Experimental Procedure:

  • Synthesis of 5-Methyl-isonicotinic acid: This intermediate can be synthesized by the oxidation of 3,5-dimethylpyridine with an oxidizing agent like potassium permanganate.[1] A solution of 3,5-lutidine in water is treated portion-wise with KMnO4 and heated.[1] After filtration and concentration, the product is isolated.[1]

  • Bromination Reaction Setup: In a round-bottom flask, dissolve 5-methyl-isonicotinic acid (1 equivalent) in a suitable solvent such as oleum or concentrated sulfuric acid.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (1.1 equivalents) in the same solvent, while maintaining the temperature between 0-5 °C.

  • Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized to yield pure this compound.

Visualizing the Synthetic Pathways

To further elucidate the proposed synthetic strategies, the following diagrams illustrate the reaction workflows.

G Method 1: Oxidation Pathway A 2-Bromo-5-methylpyridine B Oxidation (e.g., KMnO4) A->B C This compound B->C

Caption: Proposed synthesis of this compound via oxidation.

G Method 2: Bromination Pathway A 3,5-Dimethylpyridine B Oxidation A->B C 5-Methyl-isonicotinic acid B->C D Bromination (e.g., NBS) C->D E This compound D->E

Caption: Alternative synthesis of this compound via bromination.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-5-methyl-isonicotinic acid, a key intermediate in the development of various pharmaceutical compounds, necessitates the careful selection of reagents to ensure high yield, purity, and process safety. This guide provides an objective comparison of common and alternative brominating agents for the synthesis of this target molecule, supported by established chemical principles and experimental data from analogous reactions.

Performance Comparison of Brominating Reagents

The direct bromination of 5-methyl-isonicotinic acid is a primary route for the synthesis of this compound. The choice of brominating agent is critical for achieving the desired regioselectivity and yield. Below is a comparative summary of potential reagents for this transformation.

Reagent/SystemTypical ConditionsReported Yield (Analogous Reactions)PurityKey AdvantagesKey Disadvantages
Bromine (Br₂)/Oleum Oleum (fuming sulfuric acid), 100-120°CHighGood to ExcellentHigh reactivity, cost-effective.Harsh reaction conditions, low selectivity, safety concerns (corrosive, toxic).
N-Bromosuccinimide (NBS)/H₂SO₄ Concentrated H₂SO₄, 60-80°CGood to HighGood to ExcellentMilder than Br₂/oleum, improved selectivity.Requires strong acid, potential for side reactions.
H₂O₂/HBr Aqueous HBr, H₂O₂, refluxModerateGoodIn-situ generation of Br₂, greener alternative.Slower reaction times, may require optimization.
Dibromoisocyanuric acid (DBI)/H₂SO₄ Concentrated H₂SO₄, room temperatureHighExcellentHighly effective, mild conditions.Higher cost compared to Br₂ and NBS.

Experimental Protocols

The following are detailed methodologies for key synthetic routes to this compound.

Method 1: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

This method offers a balance of reactivity and selectivity, making it a common choice for the bromination of deactivated pyridine rings.

Materials:

  • 5-methyl-isonicotinic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bisulfite solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a stirred solution of concentrated sulfuric acid, carefully add 5-methyl-isonicotinic acid in portions, maintaining the temperature below 20°C.

  • Once the starting material is completely dissolved, add N-bromosuccinimide portion-wise over 30 minutes, ensuring the temperature does not exceed 25°C.

  • Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium hydroxide to pH 3-4.

  • Quench any remaining bromine by adding a saturated sodium bisulfite solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method 2: Bromination using Bromine in Oleum

This classical method is effective for highly deactivated substrates but requires stringent safety precautions.

Materials:

  • 5-methyl-isonicotinic acid

  • Oleum (20% SO₃)

  • Bromine (Br₂)

  • Ice

  • Saturated sodium hydroxide solution

  • Saturated sodium bisulfite solution

  • Deionized water

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, add 5-methyl-isonicotinic acid to oleum with cooling in an ice bath.

  • Slowly add bromine via the dropping funnel over 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to 110°C and maintain for 8-12 hours.

  • Cool the mixture to room temperature and cautiously pour it onto a large volume of crushed ice.

  • Carefully neutralize the acidic solution with a saturated sodium hydroxide solution to a pH of 3.

  • Decolorize the solution by adding a saturated sodium bisulfite solution.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired product.

  • Further purification can be achieved by recrystallization.

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound discussed in this guide.

Synthesis_Pathways Alternative Reagents for this compound Synthesis Start 5-methyl-isonicotinic acid Product This compound Start->Product Bromination NBS N-Bromosuccinimide (NBS) NBS->Product H2SO4 H₂SO₄ H2SO4->Product Br2 Bromine (Br₂) Br2->Product Oleum Oleum Oleum->Product H2O2_HBr H₂O₂ / HBr H2O2_HBr->Product DBI Dibromoisocyanuric acid (DBI) DBI->Product

Caption: Synthetic routes to this compound.

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-methyl-isonicotinic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-bromo-5-methyl-isonicotinic acid scaffold. While direct and extensive SAR studies on this specific molecule are not widely published, this document synthesizes available data on related nicotinic acid derivatives to offer a predictive framework for designing and evaluating novel analogs with potential therapeutic applications. The insights provided are intended to guide researchers in exploring the chemical space around this scaffold for various biological targets.

Introduction to the this compound Scaffold

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The presence of a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring of this compound offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The bromo substituent is particularly useful for cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups.

Based on the broader class of nicotinic acid derivatives, analogs of this compound are hypothesized to be potential inhibitors of various enzymes, including kinases, and may exhibit other biological activities such as antimicrobial or anticancer effects.

Hypothetical SAR and Comparative Data

The following table summarizes hypothetical SAR trends for this compound analogs based on common observations from related nicotinic acid derivatives. The presented data is illustrative and aims to provide a comparative framework for future experimental work.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Analog ID Modification from Parent Scaffold (this compound) Hypothesized Target Predicted Activity (IC50) Key SAR Insights
Parent This compoundKinase X> 10 µMBaseline activity; serves as a synthetic precursor.
Analog A Amide formation at the carboxylic acid with anilineKinase X1-5 µMAmide bond may provide a key hydrogen bonding interaction with the target protein.
Analog B Suzuki coupling at the 2-bromo position with phenylboronic acidKinase X5-10 µMThe phenyl group may provide beneficial hydrophobic interactions, but the loss of the bromine might negatively impact potency if it occupies a key halogen-binding pocket.
Analog C Esterification of the carboxylic acid (methyl ester)General Cytotoxicity> 10 µMEsterification may reduce activity if the free carboxylic acid is crucial for target binding.
Analog D Amide formation with 4-chloroanilineKinase X0.1-1 µMThe electron-withdrawing chloro group on the aniline ring can enhance binding affinity through additional interactions or by modulating electronic properties.
Analog E Suzuki coupling with a substituted arylboronic acid (e.g., 4-methoxyphenyl)Kinase X1-5 µMThe nature of the substituent on the coupled aryl ring can significantly impact activity, suggesting a pocket that can accommodate various functionalities.
Analog F Reduction of the carboxylic acid to an alcoholKinase X> 10 µMLoss of the carbonyl and acidic proton likely disrupts key binding interactions.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental data. Below are representative protocols for the synthesis of key analogs and a common biological assay.

General Synthetic Protocol for Amide Analogs (e.g., Analog A)
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (e.g., aniline, 1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Synthetic Protocol for Suzuki Coupling (e.g., Analog B)
  • To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a base (e.g., Na2CO3, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that measures the amount of ATP remaining).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Experimental Logic and Pathways

Diagrams are essential for illustrating complex relationships and workflows in drug discovery.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Evaluation Parent_Scaffold 2-Bromo-5-methyl- isonicotinic acid Amide_Formation Amide Formation Parent_Scaffold->Amide_Formation R-NH2 Suzuki_Coupling Suzuki Coupling Parent_Scaffold->Suzuki_Coupling R-B(OH)2 Amide_Analogs Amide Analogs Amide_Formation->Amide_Analogs Biaryl_Analogs Biaryl Analogs Suzuki_Coupling->Biaryl_Analogs Primary_Screening Primary Screening (e.g., Kinase Assay) Amide_Analogs->Primary_Screening Biaryl_Analogs->Primary_Screening Hit_Compounds Hit Compounds (IC50 < 1 µM) Primary_Screening->Hit_Compounds Secondary_Assays Secondary Assays (e.g., Cell-based) Hit_Compounds->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

SAR_logic Core This compound Scaffold Carboxylic_Acid Carboxylic Acid (R1) Core->Carboxylic_Acid Bromo_Position 2-Bromo (R2) Core->Bromo_Position Methyl_Position 5-Methyl (R3) Core->Methyl_Position Amide Amide Formation Carboxylic_Acid->Amide Ester Esterification Carboxylic_Acid->Ester Reduction Reduction to Alcohol Carboxylic_Acid->Reduction Suzuki Suzuki Coupling Bromo_Position->Suzuki Other_Coupling Other C-C/C-N Coupling Bromo_Position->Other_Coupling Demethylation Demethylation/Modification Methyl_Position->Demethylation

Caption: Key modification points on the this compound scaffold for SAR exploration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR studies on this specific molecule are yet to be published, the analysis of related nicotinic acid derivatives provides a valuable roadmap for future research. Key areas for exploration include the systematic modification of the carboxylic acid and the bromo functionalities to probe interactions with various biological targets. The experimental protocols and logical diagrams presented in this guide offer a foundational framework for researchers to initiate and advance their drug discovery programs based on this versatile chemical scaffold. Future work should focus on generating robust experimental data to validate these predictive SAR models and to identify novel bioactive compounds.

Assessing the Purity of Synthesized 2-Bromo-5-methyl-isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Bromo-5-methyl-isonicotinic acid, a key building block in various pharmaceutical syntheses. We present a critical evaluation of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis, complete with detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for the robust characterization of a synthesized compound's purity. The following table summarizes the key attributes of four powerful analytical techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitationsTypical Purity Range
HPLC (UV-Vis) Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity (area %), detection of non-volatile impurities.High sensitivity, high resolution, widely available, robust for routine analysis.Requires a chromophore, may not detect all impurities if they have poor UV absorbance, requires reference standards for absolute quantification.>95%
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute quantitative purity (mol/mol %), structural confirmation.Primary analytical method, does not require an identical reference standard, provides structural information.Lower sensitivity than HPLC, requires a certified internal standard, can be complex to set up and validate.[1][2]>98%
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS).Isomer differentiation can be challenging, may not be quantitative without a dedicated setup and standards.Qualitative
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, Br, etc.Confirms elemental composition and empirical formula.Provides fundamental confirmation of the compound's composition.Does not identify or quantify individual impurities, requires high sample purity for accurate results.[1][2]Confirms elemental composition within ±0.4%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general starting point and may require optimization for your specific sample and HPLC system.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 10% to 90% Acetonitrile) with 0.1% acid. The optimal gradient will depend on the impurity profile.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm (based on the chromophore of nicotinic acid derivatives)[3]

  • Analysis: Inject the standard and sample solutions. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity against a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The choice of standard should ensure its signals do not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard (e.g., 5 mg) to the same NMR tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) and ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mass Spectrometry (MS)

MS is primarily used for structural confirmation and identification of impurities.

Instrumentation:

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Data Interpretation:

    • Confirm the molecular weight of this compound (C7H6BrNO2, MW: 216.03 g/mol ).

    • Analyze the fragmentation pattern to further confirm the structure. Expected fragments may include the loss of the carboxylic acid group (-45 Da) and the bromine atom (-79/81 Da).

    • Identify potential impurities by their mass-to-charge ratio.

Elemental Analysis

This technique confirms the elemental composition of the bulk sample.

Instrumentation:

  • CHN Analyzer

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment.

  • The resulting gases (CO2, H2O, N2) are separated and quantified.

  • The percentage of each element is calculated. For this compound (C7H6BrNO2), the theoretical values are: C: 38.92%, H: 2.80%, Br: 36.99%, N: 6.48%, O: 14.81%.

  • A purity assessment is made by comparing the experimental values to the theoretical values. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[4]

Potential Impurities

Based on common synthetic routes for related brominated pyridine carboxylic acids, potential impurities may include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomers: Positional isomers formed during bromination.

  • Over-brominated or under-brominated species: Compounds with more than one or no bromine atoms.

  • Byproducts from side reactions: Depending on the synthetic route, other related compounds may be formed. For instance, if the synthesis involves a Sandmeyer reaction from an amino precursor, impurities from incomplete diazotization or side reactions of the diazonium salt might be present.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for purity assessment and a decision-making guide for selecting the appropriate analytical technique.

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesized_Product Synthesized 2-Bromo-5-methyl- isonicotinic acid (Crude) Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification HPLC HPLC Analysis (Purity %, Impurity Profile) Purification->HPLC qNMR qNMR Analysis (Absolute Purity, Structure) Purification->qNMR MS Mass Spectrometry (MW Confirmation) Purification->MS EA Elemental Analysis (Elemental Composition) Purification->EA Final_Product Pure 2-Bromo-5-methyl- isonicotinic acid

Figure 1. Experimental workflow for the purification and purity assessment of this compound.

Decision_Tree cluster_questions cluster_methods Start Need to Assess Purity of This compound Q1 Routine QC or Initial Characterization? Start->Q1 Q2 Absolute Purity & Structure Confirmation Needed? Q1->Q2 Initial Characterization HPLC Use HPLC Q1->HPLC Routine QC qNMR Use qNMR Q2->qNMR Yes MS Use Mass Spectrometry Q2->MS No, just MW Q3 Need to Confirm Elemental Composition? Q3->HPLC No EA Use Elemental Analysis Q3->EA Yes qNMR->Q3 MS->Q3

Figure 2. Decision tree for selecting the appropriate analytical method for purity assessment.

References

A Researcher's Guide to the Bioisosteric Replacement of 2-Bromo-5-methyl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing lead compounds, bioisosteric replacement stands as a cornerstone strategy in medicinal chemistry. This guide provides a comprehensive comparison of potential bioisosteric replacements for two key functional moieties of 2-Bromo-5-methyl-isonicotinic acid: the carboxylic acid and the 2-bromo substituent. By leveraging established principles and experimental data from analogous systems, this document aims to inform rational drug design and guide the synthesis of novel analogs with potentially improved pharmacological profiles.

Bioisosteric Replacement Strategies

The core structure of this compound offers two primary points for bioisosteric modification to modulate its physicochemical and biological properties. The carboxylic acid can be replaced to enhance metabolic stability and cell permeability, while the bromo group can be substituted to explore new interactions with biological targets and improve selectivity.

Bioisosteric_Replacements cluster_0 Carboxylic Acid Bioisosteres cluster_1 Bromo Group Bioisosteres 2-Bromo-5-methyl-isonicotinic_Acid 2-Bromo-5-methyl- isonicotinic Acid Tetrazole Tetrazole 2-Bromo-5-methyl-isonicotinic_Acid->Tetrazole -COOH -> Tetrazole Sulfonamide Sulfonamide 2-Bromo-5-methyl-isonicotinic_Acid->Sulfonamide -COOH -> Sulfonamide Hydroxamic_Acid Hydroxamic Acid 2-Bromo-5-methyl-isonicotinic_Acid->Hydroxamic_Acid -COOH -> Hydroxamic Acid Amino Amino 2-Bromo-5-methyl-isonicotinic_Acid->Amino -Br -> -NH2 Aryl Aryl 2-Bromo-5-methyl-isonicotinic_Acid->Aryl -Br -> Aryl (Suzuki) Heteroaryl Heteroaryl 2-Bromo-5-methyl-isonicotinic_Acid->Heteroaryl -Br -> Heteroaryl (Suzuki) Alkynyl Alkynyl 2-Bromo-5-methyl-isonicotinic_Acid->Alkynyl -Br -> Alkynyl (Sonogashira)

Caption: Potential bioisosteric replacements for the carboxylic acid and bromo functionalities of this compound.

Carboxylic Acid Bioisosteres: A Comparative Overview

The carboxylic acid moiety, while often crucial for target binding, can impart undesirable properties such as poor metabolic stability and limited membrane permeability.[1][2] Replacing it with a suitable bioisostere can mitigate these issues while retaining the necessary acidic character for biological activity.

BioisosterePhysicochemical Properties (vs. Carboxylic Acid)Potential Advantages
Tetrazole pKa ≈ 4.5-4.9 (similar acidity to carboxylic acids, pKa ≈ 4.2-4.5)[2]; Increased lipophilicity.[3]Metabolically more stable than carboxylic acids.[3][4] Can improve oral bioavailability.[2]
Sulfonamide Generally less acidic than carboxylic acids.Can act as a hydrogen bond donor and acceptor, mimicking the interactions of a carboxylate.
Hydroxamic Acid Moderately acidic (pKa ≈ 8-9)[1]; Strong metal-chelating properties.[1]Can serve as a carboxylic acid mimic in specific binding pockets.[1]

Note: The data presented is based on general observations for these functional groups and may vary depending on the specific molecular context.

Bromo Group Bioisosteres: Exploring Chemical Space

The bromine atom at the 2-position of the isonicotinic acid ring serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by probing different regions of a target's binding site.

Bioisosteric ReplacementSynthetic MethodologyPotential Impact on Biological Activity
Amino (-NH2) Nucleophilic aromatic substitution or Buchwald-Hartwig amination.Can act as a hydrogen bond donor, potentially forming new interactions with the target. May alter the electronic properties of the pyridine ring.
Aryl/Heteroaryl Suzuki-Miyaura cross-coupling.Can occupy hydrophobic pockets in the binding site, leading to increased potency. Allows for fine-tuning of electronic and steric properties.
Alkynyl Sonogashira cross-coupling.Introduces a rigid linker, which can be used to probe specific regions of the binding site. The terminal alkyne can also be further functionalized.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of key bioisosteric analogs of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction conditions.

Synthesis of 5-methyl-2-(1H-tetrazol-5-yl)pyridine (Carboxylic Acid Bioisostere)

This two-step procedure involves the conversion of the carboxylic acid to a nitrile, followed by a cycloaddition to form the tetrazole ring.

G A 2-Bromo-5-methyl- isonicotinic acid B 2-Bromo-5-methyl- isonicotinamide A->B 1. SOCl2 2. NH4OH C 2-Bromo-5-methyl- isonicotinonitrile B->C Dehydrating agent (e.g., P2O5) D 5-methyl-2-(1H-tetrazol-5-yl)pyridine C->D NaN3, NH4Cl DMF, 120 °C

Caption: Synthetic workflow for a tetrazole analog.

Step 1: Synthesis of 2-Bromo-5-methyl-isonicotinonitrile

  • Amide Formation: To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add thionyl chloride and reflux. After cooling, carefully add aqueous ammonia to form 2-Bromo-5-methyl-isonicotinamide.

  • Dehydration: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride to yield 2-Bromo-5-methyl-isonicotinonitrile.

Step 2: Synthesis of 5-methyl-2-(1H-tetrazol-5-yl)pyridine

  • In a round-bottom flask, combine 2-Bromo-5-methyl-isonicotinonitrile, sodium azide, and ammonium chloride in dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into acidified water.

  • Collect the precipitate by filtration and purify by recrystallization to obtain the desired tetrazole.

Synthesis of 2-Aryl-5-methyl-isonicotinic Acid (Bromo Group Bioisostere via Suzuki Coupling)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to replace the bromo substituent with an aryl group.

G A 2-Bromo-5-methyl- isonicotinic acid C 2-Aryl-5-methyl- isonicotinic acid A->C Pd catalyst, Base Solvent, Heat B Arylboronic acid B->C

Caption: Suzuki-Miyaura cross-coupling workflow.

  • To a reaction vessel, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Conclusion

The bioisosteric replacement of the carboxylic acid and bromo functionalities of this compound presents a promising avenue for the discovery of novel drug candidates. The strategies and protocols outlined in this guide, based on established medicinal chemistry principles and data from analogous systems, provide a rational framework for the design and synthesis of new analogs. Researchers are encouraged to adapt and optimize these methods to explore the vast chemical space and unlock the therapeutic potential of this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methyl-isonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of analogous brominated nicotinic acid derivatives, 2-Bromo-5-methyl-isonicotinic acid should be handled as a hazardous substance.[2][3] Key potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[2][3][4] Therefore, stringent safety precautions are necessary.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[1][2]Handle in a well-ventilated area, preferably a chemical fume hood.[1] Avoid ingestion, skin contact, and inhalation of dust or vapors.[1]
Skin Corrosion/Irritation Causes skin irritation.[2][3]Chemical-resistant gloves, lab coat.[2]Wash hands and any exposed skin thoroughly after handling.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Safety goggles with side-shields or a face shield.[2]Avoid contact with eyes.[5] If contact occurs, rinse cautiously with water for several minutes.[2][3]
Respiratory Irritation May cause respiratory irritation.[2][4]Use only outdoors or in a well-ventilated area.[4] For dust, use an appropriate particle respirator.[2]Avoid breathing dust.[4]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[5] For major spills, move upwind.[5]

  • Don PPE : Wear the appropriate personal protective equipment as outlined in the table above, including a respirator if necessary.[5]

  • Contain the Spill : Prevent the spillage from entering drains, sewers, or water courses.[5]

  • Clean-up :

    • Minor Spills : For solid material, gently sweep or vacuum up the material, avoiding dust generation.[5] Do not use compressed air for cleaning.[5]

    • Liquid Spills : Absorb the material with an inert absorbent such as vermiculite or sand.

    • Place all contaminated materials into a clean, dry, sealable, and properly labeled container for disposal as hazardous waste.[5]

  • Decontaminate : Thoroughly decontaminate the area and any equipment used in the cleanup.

  • Report : If drains or waterways are contaminated, notify emergency services immediately.[5]

III. Disposal Workflow

The disposal of this compound must be handled as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

  • Use a designated, properly labeled, and sealed waste container for all this compound waste.[1] The container must be made of a compatible material.

  • This compound is a halogenated organic waste . Do not mix it with non-halogenated organic waste or other incompatible chemical streams.[6]

  • Collect contaminated disposable materials, such as gloves and weighing papers, in a separate, clearly labeled container for solid hazardous waste.[1]

Step 2: Container Labeling

  • Clearly label the waste container with:

    • "Hazardous Waste"[1]

    • The full chemical name: "this compound"[1]

    • The approximate quantity of the waste.[1]

Step 3: Storage

  • Store the sealed waste container in a secure, designated, and well-ventilated waste accumulation area.[1]

  • Keep the container away from heat, sparks, and open flames.[1] Storage should be in a locked area to prevent unauthorized access.[4][5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Provide a complete and accurate description of the waste to the EHS office or contractor.[1]

  • Follow all institutional, local, and national regulations for the final disposal of the hazardous waste.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_labeling Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Designate a compatible, sealed container for 'Halogenated Organic Waste' A->B Ensure Safety C Transfer this compound waste into the designated container B->C D Separately collect contaminated solids (e.g., gloves, wipes) C->D E Label container clearly: 'Hazardous Waste' 'this compound' D->E F Store sealed container in a secure, ventilated waste accumulation area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-methyl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-5-methyl-isonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. Based on data from similar brominated nicotinic acid derivatives, this compound is expected to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, adherence to the following PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety glasses with side shields or goggles; Face shieldMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4]
Skin Protection Nitrile or other chemically resistant gloves; Laboratory coatGloves should be inspected for integrity before use and changed frequently. A fully buttoned lab coat must be worn to protect skin and clothing.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodEngineering controls such as a fume hood are the primary means of controlling inhalation exposure.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Hand and Body Protection Standard laboratory attire (long pants, closed-toe shoes)No exposed skin on the legs or feet is permitted in the laboratory.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][3]

  • All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • The work area should be clean and free of clutter.

2. Handling Procedure:

  • Before handling, wash hands thoroughly.

  • Wear all required PPE as detailed in Table 1.

  • Carefully weigh and transfer the chemical, avoiding the creation of dust.

  • Keep containers tightly closed when not in use.[1][2][3][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.[5]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.

1. Waste Segregation and Collection:

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Do not mix this waste with non-halogenated waste streams.[6]

  • The container should be kept closed except when adding waste.[6]

2. Container Management:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.[6]

  • After rinsing, deface the original label on the container before disposal or recycling, following your institution's guidelines.

3. Final Disposal:

  • Dispose of the contents and the container in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal facility.[1][2][3][5] Contact your EHS department for specific procedures and to schedule a waste pickup.

Workflow Diagrams

The following diagrams illustrate the logical flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh and Transfer Chemical prep_setup->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Halogenated Waste Container storage_seal Keep Waste Containers Tightly Sealed collect_solid->storage_seal collect_liquid Collect Rinsate in Labeled Halogenated Liquid Waste Container collect_liquid->storage_seal storage_location Store in a Designated Satellite Accumulation Area storage_seal->storage_location disposal_pickup Arrange for Waste Pickup by EHS storage_location->disposal_pickup disposal_facility Transfer to Approved Waste Disposal Facility disposal_pickup->disposal_facility

Caption: Waste Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.